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  • Product: 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide
  • CAS: 743444-65-7

Core Science & Biosynthesis

Foundational

Physicochemical Characterization and Analytical Validation of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug discovery, the precise physicochemical charact...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, the precise physicochemical characterization of novel chemical entities is the foundation of downstream pharmacokinetic profiling and assay development. This whitepaper provides an in-depth technical analysis of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide . By deconstructing its molecular weight, isotopic distribution, and structural moieties, we establish a robust framework for its analytical validation via High-Resolution Mass Spectrometry (HRMS). Furthermore, we explore how its specific molecular weight and structural features—specifically the electrophilic α -chloroamide warhead—position it as a prime candidate for targeted covalent inhibition.

Structural Deconstruction & Exact Mass Calculation

To establish a self-validating analytical workflow, we must first distinguish between the compound's average molecular weight (used for bulk stoichiometric calculations) and its monoisotopic mass (critical for mass spectrometry).

The compound is composed of three distinct functional moieties:

  • α -Chloropropanamide Core: An electrophilic warhead commonly utilized in covalent drug design.

  • Phenyl Linker: Provides structural rigidity and hydrophobic interactions.

  • Morpholin-4-ylsulfonyl Group: Enhances aqueous solubility while serving as a strong hydrogen bond acceptor.

Summing these components yields the molecular formula C₁₃H₁₇ClN₂O₄S .

Quantitative Mass Deconstruction

The following table summarizes the atomic contributions to both the average molecular weight and the exact monoisotopic mass. The divergence between these two values is primarily driven by the natural isotopic abundance of Chlorine and Sulfur.

ElementAtom CountAvg. Atomic Weight ( g/mol )Total Avg. Mass ( g/mol )Monoisotopic Mass (Da)Total Exact Mass (Da)
Carbon (C) 1312.011156.14312.00000156.00000
Hydrogen (H) 171.00817.1361.0078317.13311
Chlorine (Cl) 135.45035.45034.9688534.96885
Nitrogen (N) 214.00728.01414.0030728.00614
Oxygen (O) 415.99963.99615.9949163.97964
Sulfur (S) 132.06532.06531.9720731.97207
TOTAL 38 - 332.804 g/mol - 332.05981 Da

Analytical Validation via High-Resolution Mass Spectrometry (HRMS)

When analyzing halogenated compounds, relying solely on the primary [M+H]+ peak is insufficient. Because chlorine exists naturally as two stable isotopes—³⁵Cl (75.78%) and ³⁷Cl (24.22%)—the mass spectrum will exhibit a distinct [1].

This 3:1 ratio serves as a built-in, self-validating diagnostic tool. If the LC-MS/MS software detects the exact mass but fails to observe the M+2 peak at ~335.06 Da with 33% of the base peak's intensity, the identification is flagged as a false positive.

Step-by-Step LC-HRMS Methodology

To ensure absolute trustworthiness in compound verification, execute the following protocol:

  • Sample Preparation: Reconstitute the compound in a 50:50 mixture of LC-MS grade Methanol and Water. Add 0.1% Formic Acid to drive the equilibrium toward the protonated state [M+H]+ . Final concentration should be 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Use a gradient elution of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 5 minutes. Causality: The rapid gradient minimizes band broadening, ensuring a sharp peak for accurate mass integration.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Capillary voltage set to 3.5 kV.

  • Data Acquisition: Scan in full MS mode (m/z 100–800) using a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Algorithmic Self-Validation: Program the data processing software to extract the exact mass of [M+H]+ at m/z 333.0671 (³⁵Cl) and m/z 335.0641 (³⁷Cl). The mass error must be 5 ppm, and the isotopic ratio must be 3:1 ( ± 10%).

LCMS_Workflow SamplePrep Sample Preparation (1 µg/mL in MeOH:H2O) LC_Separation UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->LC_Separation Injection Ionization ESI(+) Ionization (Formation of [M+H]+) LC_Separation->Ionization Eluent MassAnalysis HRMS TOF Analysis (m/z 333.06 & 335.06) Ionization->MassAnalysis Ions DataProcessing Isotopic Pattern Matching (3:1 Ratio Validation) MassAnalysis->DataProcessing Spectra

Analytical workflow for HRMS validation of the target compound.

Physicochemical Profiling & Rule of Five Compliance

A compound's molecular weight directly dictates its pharmacokinetic viability. According to [2], orally bioavailable drugs typically possess a molecular weight under 500 Daltons.

At 332.80 g/mol , 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide sits comfortably within the optimal range for oral absorption. The relatively low molecular weight leaves "mass budget" available for medicinal chemists to append additional functional groups (e.g., fluorination to block metabolic liabilities) without violating the 500 Da threshold.

ParameterValueRo5 ThresholdCompliance
Molecular Weight 332.80 Da 500 DaPass
H-Bond Donors (HBD) 1 (Amide NH) 5Pass
H-Bond Acceptors (HBA) 6 (O and N atoms) 10Pass
Calculated LogP ~1.8 - 2.5 5Pass

Mechanistic Implications: The α -Chloroamide Warhead

Beyond passive pharmacokinetics, the structural identity of this molecule—specifically the α -chloroamide moiety—suggests its utility as a [3].

While traditional reversible inhibitors rely on equilibrium thermodynamics, covalent inhibitors feature an electrophilic "warhead" that forms an irreversible bond with a nucleophilic amino acid residue (typically a cysteine) in the target protein's active site. The α -chloroamide is a classic SN​2 -reactive electrophile. The morpholinosulfonyl-phenyl group acts as the recognition element, driving the initial non-covalent affinity ( Ki​ ), positioning the α -carbon in perfect proximity for nucleophilic attack by a thiolate anion.

Covalent_Binding TargetProtein Target Protein (Active Site Cysteine) EncounterComplex Non-Covalent Encounter Complex TargetProtein->EncounterComplex Ligand 2-chloro-N-[4-(...) propanamide Ligand->EncounterComplex NucleophilicAttack Nucleophilic Attack (Cys-SH on alpha-carbon) EncounterComplex->NucleophilicAttack Proximity CovalentAdduct Irreversible Covalent Adduct + HCl Release NucleophilicAttack->CovalentAdduct SN2 Reaction

Mechanism of targeted covalent inhibition via SN2 nucleophilic attack.

By validating the intact molecular weight (332.80 g/mol ) prior to biological assays, researchers can confidently track the mass shift of the target protein. Upon successful covalent binding, the protein's mass will increase by 296.08 Da (the mass of the ligand minus the mass of the displaced HCl leaving group).

References

  • 6.4: Isotope Abundance - Chemistry LibreTexts. Chemistry LibreTexts. Available at:[Link]

  • Putting the "rule of five" of drug research in context. Mapping Ignorance. Available at:[Link]

  • Screen for RAS-Selective Lethal Compounds and VDAC Ligands - Probe 1. National Center for Biotechnology Information (NCBI). Available at: [Link]

Exploratory

An In-Depth Technical Guide to the In Vitro Profiling of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Covalent Electrophilic Probe Characterization, Assay Methodologies, and Chemoproteomics Executive Summary The compound 2-chl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Covalent Electrophilic Probe Characterization, Assay Methodologies, and Chemoproteomics

Executive Summary

The compound 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide (CAS 743444-65-7) represents a highly specialized structural fragment utilized in the discovery of Targeted Covalent Inhibitors (TCIs). Featuring an α -chloroacetamide warhead paired with a morpholine sulfonamide tail, this molecule is engineered to interrogate the ligandability of cysteine residues across the proteome.

As a Senior Application Scientist, evaluating a novel covalent probe requires moving beyond basic IC50​ metrics. This whitepaper provides a comprehensive, self-validating framework for assessing the in vitro activity of this compound, covering intrinsic reactivity profiling, chemoproteomic target engagement, and kinetic biochemical validation.

Mechanistic Rationale: The α -Chloroacetamide Architecture

The design of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide relies on a delicate balance between electrophilicity and non-covalent affinity.

  • The Warhead ( α -chloroacetamide): Unlike hyper-reactive iodoacetamides that indiscriminately alkylate the cysteinome, α -chloroacetamides are "mild" electrophiles. This tempered reactivity is a critical design choice: it ensures that covalent bond formation via an SN​2 mechanism is kinetically driven by non-covalent pre-association rather than indiscriminate reactivity 1[1].

  • The Tail (Morpholin-4-ylsulfonyl): The morpholine sulfonamide moiety serves a dual purpose. Biochemically, it acts as a versatile hydrogen-bonding network to anchor the molecule within a target's binding pocket. Analytically, it significantly improves the aqueous solubility of the fragment, preventing aggregation during in vitro assays.

Intrinsic Reactivity Profiling: The GSH Assay

Before exposing the compound to a complex proteome, its intrinsic electrophilicity must be quantified. A compound that is too reactive will cause off-target toxicity; one that is too stable will fail to engage the target. The Glutathione (GSH) reactivity assay provides a standardized metric (half-life, t1/2​ ) for this assessment 2[2].

Step-by-Step Methodology: LC-MS GSH Reactivity Assay
  • Preparation: Prepare a 10 mM stock of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide in DMSO.

  • Reaction Mixture: In a 96-well plate, combine 100 mM Potassium Phosphate buffer (pH 7.4), 5 mM reduced Glutathione (GSH), and 100 µM of an internal standard (e.g., Rhodamine B or Ketoprofen).

  • Initiation: Add the test compound to a final concentration of 500 µM (maintaining 5% total DMSO).

  • Sampling & Quenching: Incubate at 37°C. At predetermined time points (0, 1, 2, 4, 8, and 24 hours), transfer a 10 µL aliquot into 90 µL of ice-cold acetonitrile containing 0.1% formic acid to quench the reaction.

  • LC-MS/MS Analysis: Inject the quenched samples into a UHPLC-QToF system. Monitor the depletion of the parent compound mass [M+H]+=333.06 and the appearance of the GSH-adduct.

  • Data Analysis: Plot the natural log of the remaining parent compound concentration versus time to calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

The Self-Validating System: This protocol is engineered to self-correct. The inclusion of the internal standard (Rhodamine B) normalizes any fluctuations in LC-MS injection volume or ionization suppression. Furthermore, a parallel "Buffer-Only" control (compound + buffer, no GSH) is run simultaneously. If the compound depletes in the buffer-only control, the scientist immediately knows the molecule is suffering from aqueous hydrolysis or precipitation, invalidating the GSH depletion data.

Target Engagement: Activity-Based Protein Profiling (ABPP)

To identify the specific in vitro targets of this compound, we utilize competitive Activity-Based Protein Profiling (ABPP) 3[3]. By competing our α -chloroacetamide against a highly reactive, broad-spectrum probe (e.g., Iodoacetamide-Alkyne, IA-Alkyne), we can map the specific cysteines engaged by the compound across the entire proteome4[4].

Step-by-Step Methodology: Competitive isoTOP-ABPP
  • Proteome Incubation: Treat native cell lysates (2 mg/mL protein) with either DMSO (control) or 50 µM of the test compound for 1 hour at 37°C.

  • Probe Labeling: Add 100 µM IA-Alkyne to both samples for 1 hour to tag all unreacted, accessible cysteines.

  • Click Chemistry (CuAAC): Conjugate the alkyne-tagged proteins to a biotin-azide linker containing an isotopically light (for DMSO) or heavy (for compound-treated) mass tag using Copper(I)-catalyzed Alkyne-Azide Cycloaddition.

  • Enrichment & Digestion: Combine the light and heavy lysates in a 1:1 ratio. Enrich the biotinylated proteins on streptavidin beads, wash stringently, and perform on-bead trypsin digestion.

  • Quantification: Analyze the cleaved peptides via LC-MS/MS. A Light:Heavy (Control:Treated) ratio of >4 indicates that the test compound successfully outcompeted the IA-Alkyne probe, confirming target engagement at that specific cysteine residue.

The Self-Validating System: By combining the light (control) and heavy (treated) samples before the streptavidin enrichment step, the isoTOP-ABPP workflow inherently self-validates. Any loss of sample during washing or digestion affects both the control and treated peptides equally, ensuring that the final isotopic ratio is a true reflection of covalent target engagement, completely isolated from technical run-to-run variability.

ABPP_Workflow N1 1. Compound Incubation (Covalent Probe + Proteome) N2 2. Covalent Target Engagement (Proximity-Driven Cys-Alkylation) N1->N2 S_N2 Reaction N3 3. Broad-Spectrum Probe Labeling (IA-Alkyne tags unreacted Cys) N2->N3 Competition N4 4. Click Chemistry & Enrichment (CuAAC Biotin-Azide Addition) N3->N4 Tagging N5 5. LC-MS/MS Quantification (Identify Blocked Cysteines) N4->N5 Digestion & MS

Caption: Competitive ABPP workflow for quantifying cysteine engagement by covalent electrophiles.

Biochemical Validation: Kinetic Evaluation of Covalent Inhibition

Once a specific target is identified via ABPP, standard IC50​ metrics become scientifically invalid. Because covalent inhibition is an irreversible, time-dependent process, the IC50​ will artificially drop as incubation time increases. Instead, in vitro activity must be defined by the kinetic parameters kinact​ and KI​ .

  • KI​ (Binding Affinity): The concentration of the inhibitor that yields half the maximal rate of inactivation. It measures the non-covalent pre-association step.

  • kinact​ (Inactivation Rate): The maximum rate of covalent bond formation once the compound is bound to the target.

Methodology: The target enzyme is incubated with varying concentrations of the compound. At multiple time points, aliquots are removed and diluted into a substrate solution to measure remaining enzymatic velocity. The observed rate of inactivation ( kobs​ ) is plotted against inhibitor concentration to derive kinact​/KI​ , the ultimate metric of covalent efficiency.

Data Presentation & Benchmarking

To contextualize the in vitro performance of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide, compare its data against established electrophilic baselines.

Table 1: Comparative Electrophilic Warhead Reactivity

Warhead TypeTypical GSH t1/2​ Proteomic PromiscuityPrimary Utility
Iodoacetamide < 5 minutesVery HighBroad-spectrum ABPP probes
α -Chloroacetamide 2 - 12 hours Moderate/Low Targeted Covalent Inhibitors (TCIs)
Acrylamide 12 - >24 hoursLowLate-stage drug optimization
Vinyl Sulfone > 24 hoursVery LowHighly specific structural probes

Table 2: GSH Assay Data Interpretation Matrix

Observed GSH t1/2​ Mechanistic ImplicationNext Steps for Development
< 30 minutes Hyper-reactive. High risk of off-target toxicity and glutathione depletion.Discard or introduce severe steric hindrance around the warhead.
1 - 8 hours Optimal "Goldilocks" zone. Stable enough to circulate, reactive enough to bind.Proceed to ABPP and kinact​/KI​ kinetic evaluation.
> 24 hours Kinetically inert. Unlikely to form a covalent bond without extreme proximity.Improve non-covalent scaffold affinity to drive the reaction.
References

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Application Note: 2-Chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide as a Covalent Warhead Intermediate

Scientific Rationale & Application Context In the modern landscape of targeted covalent inhibitors (TCIs) and proteolysis-targeting chimeras (PROTACs), the design of the electrophilic "warhead" is paramount. Over the pas...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Application Context

In the modern landscape of targeted covalent inhibitors (TCIs) and proteolysis-targeting chimeras (PROTACs), the design of the electrophilic "warhead" is paramount. Over the past decade, covalent drug discovery has experienced a massive resurgence, transitioning from serendipitous discoveries to rational, structure-guided design[1].

The compound 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide is a highly versatile intermediate engineered for this exact purpose. It merges two critical pharmacophoric elements:

  • The Morpholine-4-Sulfonyl Core : This moiety provides excellent aqueous solubility and serves as a robust hydrogen-bond acceptor network. It is frequently utilized to improve the pharmacokinetic profiles of hydrophobic kinase inhibitors.

  • The α -Chloropropanamide Warhead : While standard α -chloroacetamides are widely used to target nucleophilic cysteine residues[2], they can sometimes exhibit excessive reactivity, leading to off-target glutathione (GSH) conjugation and rapid metabolic clearance. By introducing an α -methyl group (forming a propanamide), the resulting steric hindrance attenuates the SN​2 reaction rate. This creates a "Goldilocks" reactivity profile—stable enough for systemic circulation, yet sufficiently reactive when held in close proximity to a target cysteine within a protein's active site.

This application note details a robust, self-validating synthetic protocol for generating this compound from commercially available starting materials[3], emphasizing the mechanistic causality behind each optimization step.

Synthetic Workflow & Mechanistic Pathway

The synthesis follows a highly chemoselective, three-step linear sequence. The critical transformation is the final amidation, where the kinetic reactivity of the acyl chloride must be strictly differentiated from the alkyl chloride to prevent unwanted polymerization or bis-alkylation.

Synthesis SM 4-Nitrobenzenesulfonyl Chloride + Morpholine Int1 4-(Morpholinosulfonyl)nitrobenzene SM->Int1 Nucleophilic Substitution (DCM, 0°C to RT) Int2 4-(Morpholinosulfonyl)aniline Int1->Int2 Nitro Reduction (Pd/C, H2, EtOH) Prod 2-Chloro-N-[4-(morpholin-4-ylsulfonyl) phenyl]propanamide Int2->Prod Amidation (DCM, 0°C) Acyl 2-Chloropropanoyl Chloride + TEA (Base) Acyl->Prod Acylating Agent

Synthetic workflow for 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide.

Step-by-Step Experimental Protocol

Phase 1: Preparation of 4-(Morpholinosulfonyl)aniline

Note: This intermediate can be synthesized in-house or procured commercially[3]. If synthesizing from scratch, follow these steps.

  • Sulfonamide Formation : Dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Slowly add morpholine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.2 eq).

    • Causality: The order of addition and the 0 °C temperature control the exotherm, preventing the hydrolysis of the sulfonyl chloride by ambient moisture.

  • Reduction : Isolate the resulting 4-(morpholinosulfonyl)nitrobenzene and dissolve it in ethanol. Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) for 4 hours.

    • Self-Validation: The reaction is complete when the bright yellow color of the nitro compound transitions to a colorless/pale solution. Filter through Celite to remove the catalyst.

Phase 2: Chemoselective Acylation (Target Synthesis)

Objective: Acylate the aniline amine without displacing the α -chloride.

  • Initiation : In an oven-dried, argon-purged round-bottom flask, dissolve 4-(morpholinosulfonyl)aniline (1.0 eq, 5.0 mmol) in anhydrous DCM (25 mL) to achieve a 0.2 M concentration.

  • Base Addition : Add triethylamine (TEA) (1.5 eq, 7.5 mmol) via syringe.

    • Causality: TEA acts as an acid scavenger for the HCl generated during amidation. A strict 1.5 eq limit is enforced; excessive base or stronger bases (like DBU) can trigger the dehydrohalogenation of the α -chloro product, yielding an unwanted Michael-acceptor acrylamide derivative.

  • Thermal Control : Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

    • Causality: Lowering the thermal energy is critical to kinetically differentiate the electrophilic sites. At 0 °C, the acyl chloride reacts instantaneously with the aniline, while the SN​2 displacement of the alkyl chloride requires significantly higher activation energy.

  • Electrophile Addition : Dilute 2-chloropropanoyl chloride (1.1 eq, 5.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes using a syringe pump.

  • Quenching & Workup : After 1 hour at 0 °C, quench the reaction by adding 20 mL of saturated aqueous NH4​Cl . Transfer to a separatory funnel and extract with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (20 mL), followed by brine (20 mL).

    • Causality: The 1M HCl wash is a critical self-validating purification step. It selectively protonates any unreacted aniline starting material, driving it into the aqueous layer and ensuring the neutral amide product remains highly pure in the organic phase.

  • Isolation : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure target compound as a white crystalline solid.

Quantitative Data & Self-Validation Metrics

To ensure reproducibility and trust in the synthetic output, the following tables summarize the in-process monitoring metrics and the final analytical specifications required to validate the structural integrity of the compound.

Table 1: Reaction Optimization & Self-Validation Metrics

ParameterConditionCausality / ObservationExpected Outcome
Temperature 0 °C strictly maintainedSuppresses SN​2 displacement of the α -chloride.>95% chemoselectivity for amidation.
Base Equivalents TEA (1.5 eq)Scavenges HCl without inducing dehydrohalogenation.Prevents acrylamide byproduct formation.
Workup Wash 1M HCl (Aqueous)Protonates unreacted aniline for aqueous removal.Eliminates need for column chromatography.
TLC Monitoring 50:50 EtOAc/HexanesAniline ( Rf​ 0.3, Ninhydrin+) Product ( Rf​ 0.5, Ninhydrin-).Rapid visual confirmation of reaction completion.

Table 2: Analytical Characterization Specifications

Analytical ModalityTarget ParameterExpected Specification / Signal
1 H NMR (400 MHz, DMSO- d6​ )Amide N-H 10.5 ppm (s, 1H)
1 H NMR (400 MHz, DMSO- d6​ )Aromatic C-H 7.8 ppm (d, 2H), 7.7 ppm (d, 2H)
1 H NMR (400 MHz, DMSO- d6​ ) α -CH (Propanamide) 4.6 ppm (q, 1H)
1 H NMR (400 MHz, DMSO- d6​ )Morpholine CH2​ 3.6 ppm (m, 4H), 2.8 ppm (m, 4H)
LC-MS (ESI+) [M+H]+ m/z 333.1 ( 35Cl ), 335.1 ( 37Cl ) (3:1 isotopic ratio)
HPLC (UV 254 nm)Purity (AUC) 98.0%

References[3] Title: 21626-70-0 4-(Morpholinosulfonyl)aniline AKSci W4486

Sources

Application

Application Note: Advanced Purification Protocols for 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

Target Audience: Research Chemists, Process Scientists, and Pharmaceutical Development Professionals Document Type: Technical Application Note & Methodological Protocol Introduction & Chemical Context The compound 2-chlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Pharmaceutical Development Professionals Document Type: Technical Application Note & Methodological Protocol

Introduction & Chemical Context

The compound 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide is a highly functionalized synthetic intermediate frequently utilized in the development of targeted therapeutics, including kinase inhibitors and targeted protein degraders (PROTACs). Structurally, it features a central phenyl ring, a morpholine-4-sulfonyl group, and an α -chloroamide moiety.

The standard synthesis of this compound involves the acylation of 4-(morpholin-4-ylsulfonyl)aniline with 2-chloropropionyl chloride in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA)[1]. While the synthesis is straightforward, the purification requires careful consideration of the molecule's physicochemical properties.

Mechanistic Impurity Profiling

To design a self-validating purification system, we must first understand the causality of the impurities generated during synthesis:

  • Impurity A (Unreacted Starting Material): 4-(morpholin-4-ylsulfonyl)aniline. Chemical Logic: The primary aniline nitrogen is basic ( pKa​≈4 ), whereas the morpholine nitrogen is non-basic because its lone pair is delocalized into the highly electron-withdrawing sulfonyl group. This differential basicity allows for selective acidic extraction.

  • Impurity B (Hydrolysis Byproduct): 2-chloropropanoic acid. Generated by the hydrolysis of unreacted 2-chloropropionyl chloride. It is highly acidic ( pKa​≈2.8 ) and easily removed via mild basic extraction.

  • Impurity C (Over-alkylation/Acylation): Bis-acylated species. These are neutral, non-polar, and require chromatographic or crystallographic separation.

Purification Decision Matrix & Workflow

The selection of a purification method depends entirely on the scale of the reaction and the required purity of the final material. Below is the logical workflow for isolating the target compound.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities + Base HCl) LLE Liquid-Liquid Extraction (DCM / 1M HCl / Sat. NaHCO3) Crude->LLE OrgPhase Organic Phase (Target + Neutral Impurities) LLE->OrgPhase Organic Layer AqPhase Aqueous Waste (Aniline HCl + Sodium 2-chloropropanoate) LLE->AqPhase Aqueous Layer Decision Scale & Purity Requirement? OrgPhase->Decision Cryst Protocol A: Recrystallization (EtOAc/Heptane) Scale: >10g Decision->Cryst Process Scale FCC Protocol B: Flash Chromatography (Silica, DCM/MeOH) Scale: 1-10g Decision->FCC Discovery Scale Prep Protocol C: Preparative HPLC (C18, H2O/MeCN) Scale: <1g Decision->Prep Reference Std Pure Pure Target Compound (>99.5% Purity) Cryst->Pure FCC->Pure Prep->Pure

Fig 1: Decision tree for the purification of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide.

Experimental Protocols

Protocol A: Reaction Quench and Liquid-Liquid Extraction (LLE)

This is the foundational step for all subsequent purifications. It leverages the acid-base properties of the impurities to achieve a crude purity of >90% before further refinement[2].

Causality & Rationale: The α -chloroamide moiety is sensitive to strong nucleophiles and strong bases, which can induce elimination to form an acrylamide or undergo substitution. Therefore, mild aqueous washes must be utilized.

  • Dilution: Dilute the crude reaction mixture (typically in Dichloromethane, DCM) with additional DCM to achieve a concentration of approximately 0.1 M.

  • Acid Wash (Removes Aniline): Wash the organic layer twice with an equal volume of cold 1M HCl . Self-Validation: Spot the organic layer on a TLC plate (UV 254 nm); the highly polar aniline spot (baseline in 50% EtOAc/Hexane) should be absent.

  • Base Wash (Removes Acid): Wash the organic layer once with an equal volume of saturated aqueous NaHCO3​ . Do not use NaOH , as hydroxide ions will degrade the α -chloro group.

  • Brine Wash & Drying: Wash with saturated NaCl (brine), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo at a bath temperature not exceeding 35°C to prevent thermal degradation.

Protocol B: Scalable Recrystallization (Process Chemistry Scale)

For batches >10g, chromatography becomes economically and environmentally unviable. The target compound, possessing strong intermolecular hydrogen bonding capabilities (amide donor, sulfonyl acceptors), is highly crystalline[3].

  • Dissolution: Suspend the crude solid in minimal boiling Ethyl Acetate (EtOAc). Add EtOAc dropwise under reflux until complete dissolution is achieved.

  • Hot Filtration: If insoluble particulates remain, perform a hot filtration through a pre-warmed celite pad to remove mechanical impurities.

  • Anti-Solvent Addition: Remove the solution from heat and slowly add Heptane (anti-solvent) dropwise until the solution becomes faintly cloudy (the cloud point).

  • Crystallization: Allow the mixture to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath (0-5°C) for 2 hours to maximize yield.

  • Isolation: Filter the resulting white/off-white crystals via vacuum filtration, wash with cold 1:1 EtOAc/Heptane, and dry in a vacuum oven at 40°C overnight.

Protocol C: Flash Column Chromatography (Discovery Scale)

For intermediate R&D scales (1-10g) where bis-acylated impurities are present.

  • Stationary Phase: Silica gel (40-63 µm).

  • Mobile Phase Optimization: The sulfonamide and amide groups cause moderate retention on silica. A gradient of Hexanes to Ethyl Acetate (typically eluting around 40-50% EtOAc) is optimal. Alternatively, for highly stubborn impurities, a gradient of DCM to 5% Methanol in DCM can be used.

  • Loading: Dry-load the crude mixture onto silica gel to ensure a tight initial band, preventing the "streaking" commonly associated with sulfonamides[4].

  • Detection: Monitor fractions via TLC (UV 254 nm) or an inline UV detector.

Protocol D: Preparative RP-HPLC (Analytical/Reference Grade)

When ultra-high purity (>99.5%) is required for biological assays or reference standards, reversed-phase preparative chromatography is mandatory[5].

  • Column: Supelco Ascentis® C18 (or equivalent), 250×21.2 mm , particle size.

  • Mobile Phase A: H2​O with 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (MeCN) with 0.1% FA.

    • Note: Avoid Trifluoroacetic acid (TFA) if the compound is intended for cellular assays, as residual TFA salts can cause cytotoxicity.

  • Gradient: 20% B to 80% B over 20 minutes. Flow rate: 20 mL/min .

  • Recovery: Lyophilize the target fractions to isolate the pure compound as a fluffy white powder.

Quantitative Data Presentation

To assist in selecting the appropriate methodology, the following table summarizes the expected outcomes of each purification strategy based on standard pharmaceutical development metrics.

Purification MethodOptimal ScaleExpected Yield (%)Expected Purity (HPLC)Time RequiredPrimary Advantage
Liquid-Liquid Extraction 1g - 100kg95 - 98%85 - 92%1 - 2 HoursRapid removal of reactive byproducts
Recrystallization > 10g70 - 85%> 98.0%12 - 24 HoursHighly scalable, low solvent waste
Flash Chromatography 1g - 10g80 - 90%95 - 98%3 - 5 HoursExcellent for separating neutral impurities
Preparative HPLC < 1g60 - 75%> 99.5%4 - 8 HoursUltimate purity for biological testing

Analytical Validation

To validate the success of the purification, the isolated 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide must be characterized:

  • LC-MS (ESI+): Look for the [M+H]+ peak at m/z≈333.0 and the characteristic chlorine isotope pattern ( M+2 peak at ≈335.0 with ~33% relative intensity).

  • 1 H NMR (400 MHz, DMSO- d6​ ): Ensure the disappearance of the broad aniline −NH2​ singlet (typically around 6.0 ppm) and the appearance of the secondary amide −NH− singlet (typically >10.0 ppm). The α -proton of the chloropropanamide should appear as a distinct quartet around 4.6 ppm, coupled to a methyl doublet around 1.6 ppm.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2022). Purification of Laboratory Chemicals (9th ed.). Butterworth-Heinemann. Available at:[Link][6]

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Journal of Organic Chemistry, 73, 3967-3969. Available at:[Link][4]

  • Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 311-312. Available at:[Link][1]

  • Al-Rubaie, L. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules, 24(2), 263. Available at:[Link][3]

Sources

Method

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

Introduction This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of the compound 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide. As a molecule of interest...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of the compound 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide. As a molecule of interest in pharmaceutical and chemical research, a thorough understanding of its structural characterization is paramount. NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. These application notes and protocols are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible NMR data acquisition and interpretation for this specific analyte.

The causality behind the experimental choices described herein is rooted in the fundamental principles of NMR and extensive experience with small molecule characterization. The protocols are designed to be self-validating, providing a clear rationale for each step to ensure data integrity and trustworthiness.

Chemical Structure and Properties

Chemical Name: 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide CAS Number: 743444-65-7[1] Molecular Formula: C₁₃H₁₇ClN₂O₄S Molecular Weight: 348.8 g/mol

The structure of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide comprises a central N-phenylpropanamide core, substituted with a morpholin-4-ylsulfonyl group at the para position of the phenyl ring and a chlorine atom at the alpha position of the propanamide moiety.

Figure 1: Chemical Structure of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

Caption: Chemical structure of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental NMR data for this specific compound, the following ¹H and ¹³C NMR chemical shifts have been predicted using advanced computational algorithms (e.g., HOSE- and neural network-based methods) and by analyzing the spectral data of structurally similar compounds. These predictions provide a reliable starting point for spectral assignment and interpretation.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentJustification
~8.0 - 8.2s1HNH The amide proton is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent.
~7.8 - 7.9d2HAr-H (ortho to SO₂)Protons ortho to the electron-withdrawing sulfonyl group are deshielded and appear as a doublet.
~7.6 - 7.7d2HAr-H (ortho to NH)Protons ortho to the amide group are also deshielded and appear as a doublet.
~4.8 - 4.9q1HCH -ClThe methine proton is coupled to the adjacent methyl protons, resulting in a quartet. It is deshielded by the adjacent chlorine and carbonyl group.
~3.7 - 3.8t4HO(CH ₂)₂NProtons on the carbons adjacent to the oxygen in the morpholine ring are deshielded and appear as a triplet.
~3.0 - 3.1t4HN(CH ₂)₂OProtons on the carbons adjacent to the nitrogen in the morpholine ring are less deshielded than those next to oxygen and appear as a triplet.
~1.8 - 1.9d3HCHThe methyl protons are coupled to the adjacent methine proton, resulting in a doublet.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (ppm)AssignmentJustification
~168 - 170C =OThe carbonyl carbon of the amide is expected in this region.
~142 - 144Ar-C -SO₂The aromatic carbon attached to the sulfonyl group is deshielded.
~138 - 140Ar-C -NHThe aromatic carbon attached to the amide nitrogen is also deshielded.
~128 - 130Ar-C H (ortho to SO₂)Aromatic methine carbons ortho to the sulfonyl group.
~120 - 122Ar-C H (ortho to NH)Aromatic methine carbons ortho to the amide group.
~66 - 67O(C H₂)₂NCarbons adjacent to the oxygen in the morpholine ring.
~55 - 57C H-ClThe methine carbon is deshielded by the chlorine atom.
~45 - 47N(C H₂)₂OCarbons adjacent to the nitrogen in the morpholine ring.
~22 - 24C H₃The methyl carbon of the propanamide group.

Experimental Protocols

Part 1: Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide.

Materials:

  • 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide (5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube

  • Glass vial

  • Pasteur pipette

  • Vortex mixer (optional)

Protocol:

  • Weighing the Sample: Accurately weigh the required amount of the compound into a clean, dry glass vial. For routine ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. CDCl₃ is a good choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent peak.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming in a water bath can be applied to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a high-quality, clean, and unscratched 5 mm NMR tube. Avoid transferring any particulate matter.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Caption: Workflow for NMR sample preparation.

Part 2: NMR Data Acquisition

The following are recommended starting parameters for acquiring ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. These parameters may need to be optimized depending on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30° pulse sequence is a good compromise between signal intensity and allowing for a shorter relaxation delay.
Number of Scans (NS)8-16Sufficient for good signal-to-noise for a moderately concentrated sample.
Relaxation Delay (D1)1.0 - 2.0 sAllows for adequate relaxation of most protons, ensuring more accurate integration.
Acquisition Time (AQ)2.0 - 4.0 sProvides good digital resolution to resolve fine coupling patterns.
Spectral Width (SW)12-16 ppmEncompasses the expected chemical shift range for most organic molecules.
Temperature298 KStandard room temperature acquisition.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzgpg30A power-gated 30° pulse sequence with proton decoupling to enhance signal and simplify the spectrum.
Number of Scans (NS)1024 or moreA higher number of scans is necessary due to the low natural abundance of ¹³C.
Relaxation Delay (D1)2.0 sA longer delay is generally required for the relaxation of quaternary carbons.
Acquisition Time (AQ)1.0 - 2.0 sProvides adequate resolution for ¹³C signals.
Spectral Width (SW)200-240 ppmCovers the full range of expected ¹³C chemical shifts.
Temperature298 KStandard room temperature acquisition.
Part 3: Data Processing and Interpretation

Proper data processing is essential to extract the maximum amount of information from the raw NMR data (Free Induction Decay - FID).

G FID Raw FID Data FT Fourier Transformation FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (TMS at 0 ppm) Baseline->Reference Integration Peak Integration Reference->Integration Analysis Spectral Analysis Integration->Analysis

Caption: Standard NMR data processing workflow.

Processing Steps:

  • Fourier Transformation: The FID is converted from the time domain to the frequency domain to produce the NMR spectrum.

  • Phase Correction: The phase of the spectrum is adjusted so that all peaks are in the absorptive mode (pointing upwards).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration: The chemical shift of each peak is determined, and the area under each peak is integrated to determine the relative number of protons.

  • Spectral Interpretation: The chemical shifts, multiplicities, and integration values are analyzed to assign each signal to a specific proton or carbon in the molecule. The predicted data in this document serves as a guide for this process. The analysis of coupling constants (J-values) will provide further information about the connectivity of the atoms. For example, the aromatic protons will likely exhibit ortho-coupling of around 8-9 Hz.

Conclusion

This application note provides a detailed guide for the NMR spectroscopic analysis of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide. By following the outlined protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reproducible NMR data. The predicted spectral data and their justifications offer a solid foundation for accurate spectral interpretation and structural verification of this compound.

References

  • NextSDS. 2-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]propanamide. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. Available at: [Link]

  • University of California, Santa Barbara. (2012, April 19). 2D NMR Spectrum Processing with Mnova. Available at: [Link]

  • University of California, San Diego, NMR Facility. (2020, April 13). Optimized Default 1H Parameters. Available at: [Link]

  • University of California, San Diego, NMR Facility. (2020, May 4). Optimized Default 13C Parameters. Available at: [Link]

  • ACD/Labs. NMR Prediction. Available at: [Link]

  • Gowda, B. T., & Shetty, M. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung B, 60(5), 554-562. Available at: [Link]

Sources

Application

In Vitro Assay Cascade for the Characterization of Covalent Electrophiles: A Case Study on 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

Executive Summary & Mechanistic Rationale The development of targeted covalent inhibitors (TCIs) requires a paradigm shift in in vitro assay design. Unlike reversible ligands, whose potency is defined by equilibrium ther...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) requires a paradigm shift in in vitro assay design. Unlike reversible ligands, whose potency is defined by equilibrium thermodynamics ( IC50​ or Kd​ ), covalent inhibitors function through a two-step kinetic process: initial reversible binding followed by irreversible bond formation.

This application note provides a comprehensive, self-validating in vitro assay cascade for evaluating 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide (hereafter referred to as CMPD-1 ). Structurally, CMPD-1 features two critical domains:

  • The Scaffold: A morpholine-sulfonamide phenyl ring that drives initial surface binding and solubility.

  • The Warhead: An α -chloropropanamide moiety acting as a soft electrophile, designed to undergo nucleophilic substitution with a target cysteine residue.

Because covalent potency is time-dependent, relying on standard equilibrium IC50​ assays will artificially inflate the perceived potency of the compound at longer incubation times . Furthermore, the intrinsic reactivity of the α -chloroacetamide warhead must be carefully profiled to ensure it does not indiscriminately alkylate off-target proteins or deplete cellular glutathione (GSH), which can lead to idiosyncratic toxicity .

To address these challenges, we have designed a three-tier workflow that decouples intrinsic chemical reactivity from biochemical binding affinity.

Assay Development Workflows & Logical Relationships

The following diagrams illustrate the kinetic mechanism of CMPD-1 and the sequential assay cascade required for its characterization.

Mechanism Target Target Protein (Free Cysteine -SH) Complex Reversible Complex (K_I) Target->Complex Non-covalent binding CMPD CMPD-1 (alpha-chloroacetamide) CMPD->Complex Covalent Covalent Adduct (k_inact) + HCl Complex->Covalent Nucleophilic attack

Fig 1. Two-step kinetic mechanism of covalent inhibition by CMPD-1 targeting a free cysteine.

CovalentWorkflow cluster_1 Tier 1: Intrinsic Reactivity cluster_2 Tier 2: Biochemical Potency cluster_3 Tier 3: Target Engagement Start CMPD-1: 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide GSH GSH Reactivity Assay (LC-MS) Start->GSH HalfLife Calculate t_1/2 (Pseudo-first order) GSH->HalfLife Kinetic Continuous Activity Assay (Progress Curves) HalfLife->Kinetic Kinact Determine k_inact / K_I (Time-dependent IC50) Kinetic->Kinact MS Intact Protein MS (Stoichiometry) Kinact->MS Adduct Mass Shift Analysis (+295.6 Da Adduct) MS->Adduct

Fig 2. Three-tier in vitro assay cascade for evaluating CMPD-1 covalent binding and potency.

Experimental Protocols

Protocol 1: Intrinsic Reactivity Profiling (GSH LC-MS Assay)

Objective: To determine the chemical half-life ( t1/2​ ) of CMPD-1 in the presence of physiological nucleophiles. Rationale: An ideal covalent drug must be stable enough to circulate systemically but reactive enough to trap the target cysteine. Glutathione (GSH) serves as an excellent surrogate for cellular nucleophiles .

Methodology:

  • Preparation: Prepare a 10 mM stock of CMPD-1 in LC-MS grade DMSO. Prepare a 50 mM stock of reduced L-Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: In a 96-well plate, mix CMPD-1 (final concentration 500 µM) with GSH (final concentration 5 mM) in the phosphate buffer (10% final DMSO). Incubate at 37°C.

  • Time-Course Sampling: At t=0,1,2,4,8,12,and 24 hours, remove a 50 µL aliquot and quench the reaction by adding 50 µL of ice-cold acetonitrile containing 1% formic acid and an internal standard (e.g., Rhodamine B).

  • LC-MS Analysis: Inject 10 µL onto a C18 column (e.g., Agilent Eclipse Plus). Monitor the disappearance of the CMPD-1 parent ion ( [M+H]+=333.06 m/z ).

  • Data Processing: Plot the natural log of the remaining CMPD-1 peak area versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kGSH​ ). Calculate t1/2​=ln(2)/kGSH​ .

Self-Validation Checkpoint: Run a highly reactive electrophile (e.g., iodoacetamide) as a positive control ( t1/2​<15 min) and a non-covalent analog (e.g., replacing the α -chloro group with a methyl group) as a negative control to ensure the disappearance of the parent mass is strictly due to covalent adduction [[1]]([Link]).

Protocol 2: Time-Dependent Biochemical Inhibition ( kinact​/KI​ )

Objective: To quantify the reversible binding affinity ( KI​ ) and the maximum rate of covalent inactivation ( kinact​ ). Rationale: The ratio kinact​/KI​ describes the second-order rate constant of the reaction and is the most robust metric for ranking covalent inhibitors .

Methodology:

  • Reagent Setup: Prepare the target enzyme at a concentration at least 10-fold below the expected KI​ to maintain steady-state assumptions.

  • Continuous Assay: Use a continuous fluorogenic or luminescent assay format. Pre-dispense the enzyme and substrate into a 384-well microplate.

  • Inhibitor Titration: Add CMPD-1 in a 12-point, 3-fold dilution series to initiate the reaction.

  • Kinetic Readout: Continuously monitor product formation every 60 seconds for 120 minutes using a multimode microplate reader.

  • Curve Fitting: Fit the resulting non-linear progress curves to the integrated rate equation for time-dependent inhibition:

    P=vs​t+kobs​vi​−vs​​[1−exp(−kobs​t)]

    (Where P is product, vi​ is initial velocity, vs​ is steady-state velocity, and kobs​ is the observed rate of inactivation).

  • Parameter Extraction: Plot the calculated kobs​ values against the inhibitor concentration [I] . Fit to a hyperbolic equation: kobs​=KI​+[I]kinact​[I]​ to extract the kinetic constants.

Self-Validation Checkpoint: Perform a "jump-dilution" assay. Pre-incubate the enzyme with CMPD-1 at 10×IC50​ for 2 hours, then rapidly dilute 100-fold into an assay buffer containing saturating substrate. A lack of enzymatic activity recovery confirms irreversible covalent binding.

Protocol 3: Intact Protein Mass Spectrometry (Stoichiometry)

Objective: To confirm a 1:1 binding stoichiometry and validate the exact mass shift of the covalent adduct. Rationale: Because CMPD-1 is an α -chloroacetamide, the nucleophilic attack by a cysteine thiol results in the displacement of a chloride ion. The expected mass shift is the exact mass of CMPD-1 (332.06 Da) minus the mass of HCl (36.46 Da), yielding a precise +295.60 Da addition to the target protein.

Methodology:

  • Incubation: Incubate 10 µM of recombinant target protein with 50 µM CMPD-1 in 50 mM HEPES (pH 7.5) for 2 hours at room temperature.

  • Desalting: Remove excess unbound CMPD-1 using a C4 ZipTip or an analytical size-exclusion chromatography (SEC) column coupled directly to the MS.

  • ESI-TOF MS: Analyze the intact protein using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Deconvolution: Use maximum entropy algorithms (e.g., MaxEnt1) to deconvolute the multiply charged envelope into a zero-charge intact mass spectrum.

Self-Validation Checkpoint:

  • Specificity Check: If a peak corresponding to +591.20 Da ( 2×295.60 ) is observed, it indicates promiscuous poly-alkylation. The assay conditions or compound design must be optimized.

  • Vehicle Control: Always run a DMSO-only control to establish the exact mass of the unmodified apo-protein.

Quantitative Data Presentation

The following table summarizes the expected quantitative profile for a successfully optimized covalent probe based on the CMPD-1 scaffold.

Assay / MetricParameter EvaluatedTarget Threshold for Viable ProbeExpected Output for CMPD-1
GSH Reactivity (LC-MS) Intrinsic Electrophilicity ( t1/2​ ) >120 minutes ∼240−300 minutes (Soft electrophile)
Biochemical Kinetics Binding Affinity ( KI​ ) Concentration-dependent saturation
Biochemical Kinetics Inactivation Rate ( kinact​ ) >0.001 s−1 Time-dependent IC50​ shift
Biochemical Kinetics Covalent Efficiency ( kinact​/KI​ ) >104 M−1s−1 High efficiency driven by scaffold
Intact Protein MS Adduct Mass Shift ( Δ Mass)Exact Mass - HCl+295.60 Da
Intact Protein MS StoichiometryStrictly 1:1Single modified peak (No poly-alkylation)

References

  • McAulay K, Bilsland A, Bon M. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals. 2022; 15(11):1366.

  • McAulay K, et al. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI Pharmaceuticals. 2022.

  • Flanagan ME, et al. Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution. Journal of Medicinal Chemistry. 2015.

  • Covalent fragment libraries in drug discovery. Drug Discovery Today. 2020.

Sources

Method

Preclinical Evaluation of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide: A Targeted Covalent Inhibitor

Executive Summary The compound 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide represents a highly specialized class of Targeted Covalent Inhibitors (TCIs). Structurally, it integrates an α -chloropropanamide el...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide represents a highly specialized class of Targeted Covalent Inhibitors (TCIs). Structurally, it integrates an α -chloropropanamide electrophilic warhead with a morpholinosulfonylphenyl recognition scaffold. This Application Note provides a comprehensive, self-validating framework for evaluating this compound in murine models. By detailing the causality behind formulation, pharmacokinetics (PK), target engagement (TE), and efficacy readouts, this guide empowers drug development professionals to rigorously derisk covalent probes in vivo.

Mechanistic Rationale & Structural Causality

To design an effective animal study, one must first understand the physicochemical and mechanistic behavior of the molecule:

  • The α -Chloropropanamide Warhead: Unlike highly reactive, unhindered chloroacetamides (which often suffer from poor plasma stability and rapid glutathione depletion), the addition of an α -methyl group in the propanamide moiety provides steric hindrance[1]. This tunes the intrinsic reactivity ( kchem​ ), allowing the molecule to survive systemic circulation long enough to reach the target tissue while still effectively alkylating nucleophilic cysteine residues in the target protein's active site[2][3].

  • The Morpholin-4-ylsulfonylphenyl Scaffold: This moiety drives the non-covalent affinity ( Ki​ ) required to position the warhead near the target cysteine. While the morpholine ring typically aids in aqueous solubility, the electron-withdrawing sulfonyl group lowers its basicity. Consequently, the compound requires specific co-solvent strategies for in vivo administration to prevent precipitation.

  • PK/PD Decoupling: Because the compound forms an irreversible covalent bond, its pharmacodynamic (PD) effect outlasts its pharmacokinetic (PK) presence in the blood. Efficacy is dictated by the target protein's turnover rate (resynthesis) rather than the drug's plasma half-life[4][5].

Pathway A 2-chloro-N-[4-(morpholin-4-ylsulfonyl) phenyl]propanamide C Reversible Complex (K_i) A->C Non-covalent Recognition B Target Protein (Nucleophilic Cysteine) B->C D Covalent Adduct (k_inact) C->D Alkylation of Cysteine Thiol E Sustained Target Inactivation (PD Decoupled from PK) D->E Irreversible Inhibition

Fig 1. Mechanism of action for targeted covalent inhibition via alpha-chloroamide alkylation.

In Vivo Experimental Workflow

The following protocols form a self-validating system. PK data alone is insufficient for covalent inhibitors; it must be paired with ex vivo Target Engagement (TE) assays to prove that the rapid clearance of the drug does not preclude target occupancy[4].

Workflow F 1. Formulation (PEG400/EtOH/Saline) G 2. In Vivo Dosing (Murine Model) F->G H 3. PK Profiling (Plasma LC-MS/MS) G->H Blood Sampling I 4. Target Engagement (Ex Vivo ABPP) G->I Tissue Harvest J 5. Efficacy & Toxicity (Tumor Vol & Body Wt) G->J Longitudinal H->I PK/PD Decoupling Validation

Fig 2. Comprehensive in vivo workflow for evaluating covalent inhibitor pharmacodynamics.
Protocol A: Formulation and Pharmacokinetics (PK)

Objective: Determine plasma exposure while preventing premature hydrolysis of the α -chloroamide warhead.

  • Formulation Preparation:

    • Causality: Aqueous buffers can trigger hydrolysis of the electrophile. We utilize a non-aqueous stock.

    • Dissolve the compound in 100% Ethanol to create a 10x stock.

    • On the day of dosing, dilute the stock into a vehicle of 10% Ethanol, 40% PEG400, and 50% sterile saline (v/v/v). Vortex immediately. The final concentration should be calibrated for a 10–50 mg/kg dose.

  • Administration: Inject mice (e.g., C57BL/6 or SCID) via Intraperitoneal (IP) or Oral Gavage (PO) routes.

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose into lithium-heparin tubes.

  • Sample Processing:

    • Critical Step: Immediately precipitate plasma proteins using 3 volumes of ice-cold acetonitrile containing an internal standard. This halts any ex vivo reaction between the covalent drug and plasma nucleophiles.

    • Centrifuge at 14,000 x g for 10 mins at 4°C. Analyze the supernatant via LC-MS/MS.

Protocol B: Ex Vivo Target Engagement (TE) via ABPP

Objective: Prove that the compound covalently modifies its target in the tumor tissue, validating the PK/PD decoupling hypothesis[4].

  • Tissue Harvest: At 4 hours post-dose (when plasma levels are typically depleted), euthanize the mice and rapidly excise the tumor tissue. Snap-freeze in liquid nitrogen.

  • Lysate Preparation: Homogenize the tissue in cold PBS containing protease inhibitors (omitting DTT or β -mercaptoethanol, which would destroy the electrophile).

  • Competitive Probe Incubation:

    • Causality: If 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide has successfully engaged the target in vivo, the active site cysteine will be sterically blocked.

    • Incubate the lysate with a fluorescently tagged Activity-Based Probe (ABP) specific to the target family for 1 hour at 37°C.

  • Readout: Resolve the proteins via SDS-PAGE and scan the gel for fluorescence. A reduction in fluorescent band intensity compared to vehicle-treated mice confirms in vivo target engagement[3].

Protocol C: Xenograft Efficacy and Toxicity Monitoring

Objective: Evaluate the therapeutic index. Covalent drugs carry a risk of idiosyncratic toxicity due to off-target haptenization[6].

  • Inoculation: Subcutaneously inject 5×106 target-expressing cancer cells into the right flank of SCID mice.

  • Randomization: Once tumors reach ~100 mm³, randomize into Vehicle and Treatment groups (n=8/group).

  • Dosing Regimen: Administer the compound at 25 mg/kg or 50 mg/kg daily. Note: Due to irreversible binding, every-other-day dosing may be sufficient and reduces toxicity.

  • Monitoring: Measure tumor volume via calipers bi-weekly.

    • Trustworthiness Check: Weigh mice daily. A body weight loss of >10% indicates severe off-target reactivity (e.g., hepatotoxicity), a known liability for poorly optimized covalent inhibitors[6].

Quantitative Data Presentation

Table 1: Expected Pharmacokinetic (PK) Parameters in Murine Models

Data represents typical profiles for α -chloroamide TCIs administered IP at 25 mg/kg.

PK ParameterExpected RangeMechanistic Rationale
Cmax​ 1.5 – 3.0 µMSufficient to drive the initial non-covalent complex formation ( Ki​ ).
Tmax​ 0.5 – 1.0 hrRapid absorption is typical for low-molecular-weight lipophilic amides.
T1/2​ 1.0 – 2.5 hrRapid clearance due to hepatic glutathione conjugation and systemic nucleophile scavenging.
Target Occupancy > 80% at 24 hrDecoupled from T1/2​ . The covalent bond ensures the target remains inactive until new protein is synthesized.
Table 2: Experimental Design for Xenograft Efficacy Study
GroupNTreatmentDose / SchedulePrimary EndpointSecondary Endpoint
1 (Control) 8Vehicle (PEG400/EtOH/Saline)0 mg/kg, DailyTumor Volume (Day 21)Body Weight
2 (Low Dose) 82-chloro-N-[...]-propanamide25 mg/kg, DailyTumor Volume (Day 21)Ex vivo Target Engagement
3 (High Dose) 82-chloro-N-[...]-propanamide50 mg/kg, QOD*Tumor Volume (Day 21)Liver Histology (Toxicity)

*QOD = Every other day. Exploiting the covalent mechanism to reduce systemic toxicity while maintaining efficacy.

References

  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Covalent inhibitors of nicotinamide N-methyltransferase (NNMT)
  • Source: mdpi.
  • Source: certara.

Sources

Application

Application Notes and Protocols for the Characterization of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide as a Putative Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract Enzyme inhibition is a foundational mechanism in pharmacology and a cornerstone of modern drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Enzyme inhibition is a foundational mechanism in pharmacology and a cornerstone of modern drug discovery.[1] The identification and characterization of novel enzyme inhibitors are critical for developing new therapeutic agents to combat a wide range of diseases, including cancer, infectious diseases, and metabolic disorders.[1][2] This document provides a comprehensive guide for the initial characterization of a novel compound, 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide , as a potential enzyme inhibitor. While specific biological activity for this compound is not yet extensively documented in publicly available literature, its chemical structure, featuring a sulfonamide and a chloroacetamide moiety, suggests potential for interaction with various enzyme classes.[3][4] This guide, therefore, presents a generalized yet rigorous framework for its systematic evaluation, from initial potency determination to elucidation of its mechanism of action. The protocols herein are designed to be adaptable to a variety of enzyme systems and assay formats.

Introduction: The Rationale for Investigating Novel Enzyme Inhibitors

The therapeutic landscape is in constant need of innovation, driven by the emergence of drug resistance and the desire for more specific and potent medicines.[5][6] Enzyme inhibitors represent a major class of therapeutic agents. By modulating the activity of specific enzymes involved in disease pathology, these molecules can effectively alter the course of a disease.[1]

The compound 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide (CAS No. 743444-65-7) possesses chemical features that warrant investigation as a potential enzyme inhibitor.[7][8] The sulfonamide group is a well-known pharmacophore present in a variety of drugs with diverse biological activities, including antibacterial and anticancer agents.[3][4][9] The chloroacetamide group, being an electrophilic moiety, has the potential to form covalent bonds with nucleophilic residues in an enzyme's active site, suggesting a possibility for irreversible inhibition.

This application note will guide the researcher through a logical, step-by-step process to characterize the inhibitory potential of this, or any novel, compound. We will begin with determining the half-maximal inhibitory concentration (IC50) to quantify its potency and then proceed to kinetic studies to understand its mechanism of inhibition.

General Workflow for Characterization

The systematic evaluation of a potential enzyme inhibitor follows a well-defined path, from initial screening to detailed mechanistic studies. This ensures that the data generated is robust, reproducible, and provides a clear understanding of the compound's interaction with its target enzyme.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Advanced Characterization A Compound Acquisition & QC B Primary Screen (Single Concentration) A->B C IC50 Determination (Dose-Response) B->C D Enzyme Kinetics (Vary [S] and [I]) C->D Potent Hits E Mechanism of Inhibition (e.g., Lineweaver-Burk) D->E F Determination of Ki E->F G Reversibility/Irreversibility Studies F->G H Specificity & Selectivity (Panel of Enzymes) G->H I Cell-Based Assays H->I

Figure 1: General workflow for identifying and characterizing enzyme inhibitors.

Experimental Protocols

The following protocols provide a detailed methodology for the biochemical characterization of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide . These are generalized protocols and should be optimized for the specific enzyme system under investigation.

Protocol 1: Determination of the IC50 Value

The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[10] It is a key parameter for quantifying the potency of an inhibitor.[10] This protocol outlines a general method for determining the IC50 value in a 96-well plate format, which is amenable to medium- to high-throughput screening.[11]

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

  • Assay buffer (optimized for the target enzyme)

  • DMSO (or other suitable solvent for the compound)

  • 96-well microplates (e.g., clear, black, or white, depending on the detection method)

  • Microplate reader (capable of measuring absorbance, fluorescence, or luminescence)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide in 100% DMSO.

    • Perform a serial dilution of the stock solution in assay buffer to create a range of concentrations. A common approach is a 10-point, 3-fold serial dilution. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to avoid solvent effects.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Diluted compound or vehicle control (assay buffer with the same percentage of DMSO)

      • Enzyme solution (at a fixed, optimized concentration)

    • Include controls:

      • 100% Activity Control: Enzyme, substrate, and vehicle (no inhibitor).

      • 0% Activity Control (Blank): Substrate, vehicle, but no enzyme.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows for the binding of the inhibitor to the enzyme before the reaction is initiated.

  • Initiation of Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction. The substrate concentration should ideally be at or near the Michaelis constant (Km) for accurate IC50 determination, especially for competitive inhibitors.[12][13]

  • Measurement of Activity:

    • Immediately begin measuring the reaction rate using a microplate reader. The detection method will depend on the assay (e.g., change in absorbance for a colorimetric product, increase in fluorescence for a fluorogenic substrate).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Data Presentation:

Compound Concentration (µM)% Inhibition
10098.5
33.395.2
11.188.7
3.775.4
1.252.1
0.428.3
0.110.9
0.042.1
0.010.5
00

Table 1: Example data for IC50 determination.

Protocol 2: Determination of the Mechanism of Inhibition

Understanding how an inhibitor interacts with an enzyme and its substrate is crucial.[14] This protocol uses enzyme kinetics to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Procedure:

  • Experimental Setup:

    • This experiment involves varying the concentration of the substrate at several fixed concentrations of the inhibitor.

    • Choose inhibitor concentrations based on the previously determined IC50 value (e.g., 0.5 x IC50, 1 x IC50, 2 x IC50, and 4 x IC50).

    • For each inhibitor concentration (including a zero-inhibitor control), perform a substrate titration curve.

  • Data Acquisition:

    • For each combination of inhibitor and substrate concentration, measure the initial reaction rate (V₀). Ensure that the measurements are taken in the linear phase of the reaction.[14]

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration. The pattern of the lines on the plot will indicate the type of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second or third quadrant.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a E + S <=> ES -> E + P + I || EI b E + S <=> ES -> E + P +          + I          I || EI + S <=> ESI c E + S <=> ES -> E + P         +         I         ||         ESI

Figure 2: Simplified diagrams of reversible enzyme inhibition mechanisms.

Trustworthiness and Self-Validation

To ensure the integrity of the results, every experiment must include a set of self-validating controls:

  • Positive Control: A known inhibitor of the target enzyme should be run in parallel to validate the assay's ability to detect inhibition.

  • Negative Control: A compound structurally related to 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide but known to be inactive should be tested to rule out non-specific effects.

  • Compound Interference: The test compound should be checked for interference with the assay signal (e.g., autofluorescence or absorbance at the measurement wavelength). This is done by running the assay in the absence of the enzyme.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial characterization of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide as a potential enzyme inhibitor. Following the successful determination of a potent IC50 and the elucidation of its mechanism of inhibition, further studies would be warranted. These could include assessing the reversibility of inhibition, determining the inhibitor constant (Ki), and evaluating its selectivity against a panel of related enzymes. Ultimately, promising results from these biochemical assays would pave the way for evaluation in cell-based and in vivo models to establish its therapeutic potential.[1]

References

  • BenchChem. (2025). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
  • Unitt, J. F. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • DavidsonX. (n.d.).
  • NextSDS. (n.d.). 2-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]propanamide.
  • Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies.
  • Macarrón, R., & Hertzberg, R. P. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • LibreTexts Biology. (2025, December 11). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor.
  • Eisenthal, R., & Cornish-Bowden, A. (2025, January 1). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. PubMed.
  • NextSDS. (n.d.). 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide.
  • Branco, A. C. S. C., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3).
  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
  • Branco, A. C. S. C., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed.
  • Ghorab, M. M., et al. (2016). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. European Journal of Medicinal Chemistry, 118, 244-257.
  • Arslan, H., et al. (2012). 3-Chloro-N-(4-sulfamoylphenyl)propanamide. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Handling of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

Welcome to the Technical Support Center for 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide (CAS 743444-65-7) [1]. This molecule presents a unique set of purification challenges due to the juxtaposition of a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide (CAS 743444-65-7) [1]. This molecule presents a unique set of purification challenges due to the juxtaposition of a highly polar, hydrogen-bonding morpholine-4-sulfonyl group and a reactive, electrophilic alpha-chloroamide moiety.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the causality behind common experimental failures and provide self-validating protocols to ensure high-yield purification and structural integrity.

Section 1: Solubility & Column Loading

Q: Why does this compound streak on silica gel and resist dissolving in standard loading solvents like Dichloromethane (DCM)?

A: The root cause is severe intermolecular hydrogen bonding. The sulfonamide oxygens act as strong hydrogen-bond acceptors, while the amide N-H acts as a donor. This creates a rigid intermolecular network that drastically reduces solubility in non-polar and moderately polar halogenated solvents. Attempting to liquid-load this compound often results in immediate precipitation at the top of the column, leading to severe band broadening, streaking, and poor resolution from the starting material (4-(morpholinosulfonyl)aniline).

Solution: Dry-loading is mandatory for this structural class [2]. By adsorbing the compound onto a solid support prior to chromatography, you bypass the solubility limit during the initial elution phase, ensuring a tight, concentrated band.

Protocol 1: Dry-Loading Procedure for Poorly Soluble Amides
  • Dissolution: Dissolve the crude mixture (e.g., 1.0 g) in 10–15 mL of Tetrahydrofuran (THF) or an Ethyl Acetate/Methanol (9:1) mixture in a round-bottom flask. Note: Avoid pure Methanol, as prolonged heating can cause solvolysis of the alpha-chloro group.

  • Adsorption: Add 2.5 g of chromatographic silica gel (or Celite 545 if silica induces degradation) to the solution.

  • Evaporation: Evaporate the solvent under reduced pressure (rotary evaporator) at a maximum bath temperature of 30 °C until a free-flowing powder is obtained.

  • Loading: Transfer the dry powder evenly to the top of a pre-packed flash chromatography column.

  • Elution: Elute using a gradient of 20% to 60% Ethyl Acetate in Hexanes.

Section 2: Chromatographic Separation & On-Column Stability

Q: I am losing mass during flash chromatography, and a new, highly polar spot appears on my TLC. What is happening?

A: You are observing on-column degradation. The alpha-chloroamide is highly electrophilic because the adjacent carbonyl group withdraws electron density from the alpha-carbon. Standard silica gel is inherently acidic and retains bound moisture. Prolonged exposure during slow gravity chromatography promotes nucleophilic attack by water, hydrolyzing the alpha-chloro group to an alpha-hydroxy impurity.

Solution: Utilize rapid flash chromatography [3] to minimize residence time on the silica. More importantly, you must implement a self-validating system to confirm whether the impurity was present in the crude or generated during the column run.

Pathway A 2-chloro-N-[4-(morpholin-4-ylsulfonyl) phenyl]propanamide (Intact Product) B Silica Gel Surface (H2O / Weak Acid) A->B Adsorption C Nucleophilic Attack at alpha-carbon B->C Prolonged Exposure D 2-hydroxy-N-[4-(morpholin-4-ylsulfonyl) phenyl]propanamide (Degradation Impurity) C->D Hydrolysis

Chemical degradation pathway of the alpha-chloroamide on acidic silica gel.

Protocol 2: 2D-TLC Self-Validation Workflow

To definitively diagnose on-column degradation, perform a 2-Dimensional Thin Layer Chromatography (2D-TLC) experiment.

  • Spotting: Spot the crude sample in the bottom-left corner of a square silica gel TLC plate (e.g., 5x5 cm).

  • First Dimension: Develop the plate in 50% EtOAc/Hexanes.

  • Drying: Remove the plate and dry it completely under a gentle stream of nitrogen or air to remove all traces of solvent.

  • Second Dimension: Rotate the plate 90 degrees and develop it again in the exact same solvent system.

  • Analysis: Visualize under UV 254 nm.

    • Stable: All spots will lie on a perfect diagonal line.

    • Degrading: Spots appearing below the diagonal line indicate that the compound degraded while sitting on the silica between runs. If this occurs, switch to neutral alumina or deactivated silica (pre-flushed with 1% Triethylamine, followed by a pure solvent wash to remove free amine).

TLC_Workflow Step1 Spot Crude Sample on Bottom-Left of Square TLC Step2 Develop in Dimension 1 (e.g., 50% EtOAc/Hexanes) Step1->Step2 Step3 Dry Plate Completely (Remove all solvent) Step2->Step3 Step4 Rotate Plate 90 Degrees Step3->Step4 Step5 Develop in Dimension 2 (Same Solvent System) Step4->Step5 Step6 Visualize (UV 254 nm) Check for Off-Diagonal Spots Step5->Step6 Decision Off-Diagonal Spots Present? Step6->Decision Degradation Yes: On-Column Degradation (Use Deactivated Silica) Decision->Degradation Yes Stable No: Compound is Stable (Proceed with Standard Column) Decision->Stable No

2D-TLC self-validation workflow to detect on-column compound degradation.

Section 3: Crystallization & Oiling Out

Q: After chromatography, my product forms a stubborn oil instead of crystallizing. How can I induce crystallization?

A: The flexible morpholine ring and the rotatable sulfonamide linkage inherently lower the crystal lattice energy of the molecule. When concentrated from chromatography fractions, the compound undergoes liquid-liquid phase separation (commonly known as "oiling out") rather than nucleation.

Solution: You must force the compound out of the metastable oil phase using an anti-solvent crystallization technique with strict temperature control and seeding [2].

Protocol 3: Anti-Solvent Crystallization
  • Concentration: Transfer the purified chromatography fractions to a flask and concentrate to absolute dryness to remove all traces of chromatography solvents.

  • Dissolution: Suspend the resulting oil in a minimal amount of hot Ethyl Acetate (approx. 3–5 mL/g) at 60 °C until fully dissolved.

  • Anti-Solvent Addition: Remove from heat and immediately add Hexanes (the anti-solvent) dropwise while stirring until the solution becomes slightly cloudy (the cloud point).

  • Nucleation: Add a microscopic seed crystal (if available) or scratch the inside of the flask with a glass rod. Allow the mixture to cool to room temperature undisturbed for 2 hours.

  • Maturation: Cool the flask in an ice bath (0–5 °C) for an additional 1 hour to maximize yield.

  • Filtration: Filter the resulting white crystalline solid and wash with ice-cold hexanes.

Data Presentation

Table 1: Solubility Profile & Loading Recommendations
SolventSolubilityRecommendation for Handling
Dichloromethane (DCM) PoorDo not use for liquid loading; causes streaking.
Hexanes / Heptane InsolubleIdeal anti-solvent for crystallization.
Ethyl Acetate (EtOAc) ModerateExcellent primary solvent for crystallization.
Tetrahydrofuran (THF) HighBest choice for dissolving prior to dry-loading.
Methanol (MeOH) HighAvoid prolonged heating (risk of solvolysis).
Table 2: TLC Retention Factors (Rf) in 50% EtOAc/Hexanes
CompoundRf ValueOptimal Visualization Method
4-(morpholinosulfonyl)aniline (Starting Material)0.35UV 254 nm, Ninhydrin stain (orange/brown)
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide 0.45UV 254 nm, KMnO4 stain (weak)
Alpha-hydroxy degradation impurity 0.20UV 254 nm, KMnO4 stain (strong)

References

  • National Center for Biotechnology Information. "2-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]propanamide". PubChem Compound Summary for CID 3827773. Retrieved March 21, 2026.[Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2022). Purification of Laboratory Chemicals (9th ed.). Butterworth-Heinemann.[Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923–2925.[Link]

Optimization

Technical Support Center: Stability &amp; Troubleshooting Guide for 2-Chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

Welcome to the Technical Support Center. As drug development professionals and researchers, working with targeted covalent inhibitors requires a rigorous understanding of molecular liabilities.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, working with targeted covalent inhibitors requires a rigorous understanding of molecular liabilities. 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide is a trifunctional molecule. Its behavior in biochemical and cellular assays is dictated by three distinct structural zones:

  • The α -Chloroamide: A highly reactive electrophilic warhead prone to nucleophilic attack.

  • The Sulfonamide Linker: A structurally rigid hinge that is generally stable but sensitive to extreme pH.

  • The Morpholine Ring: A solubilizing moiety that introduces specific metabolic vulnerabilities.

This guide addresses the most common experimental failures associated with this compound, explaining the chemical causality behind each issue and providing validated protocols to rescue your assays.

FAQ 1: Assay Interference & The "Dead Compound" Phenomenon

Q: My compound shows excellent potency in target-binding models, but completely loses activity when I run my standard biochemical screening assay. What is happening?

The Causality: You are likely experiencing warhead depletion due to assay buffer incompatibility. The α -chloroamide moiety is an electrophile designed to covalently bind to target nucleophiles (e.g., catalytic cysteines). However, standard biochemical buffers often contain reducing agents like dithiothreitol (DTT) or β -mercaptoethanol to prevent protein oxidation.

Because α -chloroamides are highly reactive, they rapidly undergo an SN​2 nucleophilic substitution with these assay thiols. The DTT or glutathione (GSH) forms a covalent adduct with the α -chloroamide, completely consuming the active compound before it can ever engage your target protein 1. This instability in thiol-rich environments is a major, well-documented limitation of chloroacetamide-based probes 2.

The Solution: Immediately replace DTT or β -mercaptoethanol with TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is a potent, non-nucleophilic reducing agent that maintains the reduced state of your target proteins without attacking the α -chloroamide warhead 3.

FAQ 2: Aqueous Stability & Buffer Hydrolysis

Q: How stable is the compound in aqueous buffers, and what are the primary degradation products over time?

The Causality: In aqueous solutions, the compound faces two primary hydrolytic liabilities:

  • α -Chloroamide Hydrolysis: At elevated pH (>8.0), the α -chloro group undergoes base-catalyzed hydrolysis to form an inactive α -hydroxyamide.

  • Sulfonamide Cleavage: Sulfonamides are generally resistant to hydrolysis and remain highly stable at physiological pH. However, under forced acidic conditions (pH < 4), the S-N bond can cleave, yielding a sulfonic acid and a free amine 4.

Degradation Parent 2-Chloro-N-[4-(morpholin-4-ylsulfonyl) phenyl]propanamide Thiol Thiol Adduct Formation (DTT / GSH) Parent->Thiol Nucleophilic Attack Hydrolysis Alpha-Hydroxyamide (Basic Hydrolysis) Parent->Hydrolysis OH- Substitution Sulfonamide Sulfonamide Cleavage (Acidic Stress) Parent->Sulfonamide S-N Bond Cleavage Morpholine Morpholine N-Oxidation (CYP450 Metabolism) Parent->Morpholine Microsomal Oxidation

Fig 1: Primary degradation and metabolic pathways of the alpha-chloroamide compound.

Quantitative Stability Summary

To assist in experimental planning, below is the synthesized stability data for the compound across various routine laboratory conditions.

ConditionBuffer / ReagentHalf-Life ( t1/2​ )Primary Degradation Mechanism
Physiological PBS, pH 7.4, 37°C> 24 hoursNone (Stable)
Thiol-Rich (Assay) PBS + 1 mM DTT, pH 7.4< 15 minutesNucleophilic substitution (Adduct)
Thiol-Rich (Cellular) PBS + 5 mM GSH, pH 7.4~ 45 minutesNucleophilic substitution (Adduct)
Acidic Stress 0.1 M HCl (pH 1.0), 50°C~ 12 hoursSulfonamide S-N cleavage
Basic Stress 0.1 M NaOH (pH 13.0), 50°C< 2 hours α -chloro hydrolysis
Experimental Workflows & Validated Protocols
Workflow: Troubleshooting Assay Interference

TroubleshootingWorkflow Start Assay Shows Loss of Compound Activity CheckBuffer Check Assay Buffer Composition Start->CheckBuffer HasDTT Does it contain DTT or BME? CheckBuffer->HasDTT ReplaceTCEP Replace with TCEP (Non-nucleophilic) HasDTT->ReplaceTCEP Yes CheckpH Check Buffer pH HasDTT->CheckpH No RunLCMS Run LC-MS Stability Assay ReplaceTCEP->RunLCMS AdjustpH Maintain pH 6.5 - 7.5 CheckpH->AdjustpH AdjustpH->RunLCMS

Fig 2: Decision tree for troubleshooting assay interference and buffer-induced degradation.

Protocol: Self-Validating Glutathione (GSH) Reactivity Assay

To accurately determine if your compound is degrading due to thiol reactivity or general aqueous instability, utilize this LC-MS/MS based kinetic assay 13.

System Self-Validation Principle: This protocol utilizes an internal standard to correct for ionization drift. Furthermore, it requires tracking both the disappearance of the parent mass and the stoichiometric appearance of the GSH-adduct. If the parent mass disappears but the adduct mass does not appear, the compound is degrading via an alternative pathway (e.g., hydrolysis), validating the exact mechanism of failure.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM GSH solution in PBS (pH 7.4).

    • Prepare a 500 μ M stock of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide in PBS containing 10% acetonitrile to prevent precipitation.

    • Spike the compound stock with 100 μ M of Ketoprofen (Internal Standard).

  • Reaction Initiation: Mix the compound solution and the GSH solution in a 1:1 ratio in a 96-well plate. (Final concentrations: 250 μ M compound, 5 mM GSH, 50 μ M Ketoprofen).

  • Incubation: Seal the plate and incubate at 37°C with gentle shaking.

  • Kinetic Sampling: At t= 0, 15, 30, 60, 120, and 240 minutes, extract a 20 μ L aliquot from the reaction well.

  • Quenching: Immediately dispense the 20 μ L aliquot into 20 μ L of ice-cold acetonitrile containing 0.1% formic acid. This drops the pH and precipitates excess buffer salts, halting the nucleophilic reaction.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Inject the supernatant into an LC-MS/MS system.

  • Data Processing: Normalize the parent compound peak area to the Ketoprofen peak area. Plot the normalized area versus time to calculate the pseudo-first-order half-life ( t1/2​ ). Confirm the mechanism by extracting the ion chromatogram for the expected GSH adduct (Parent Mass + 307 Da - 36 Da for HCl loss).

References
  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors ELTE
  • Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors bioRxiv
  • Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53 Semantic Scholar
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics NIH
  • Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides Benchchem

Sources

Troubleshooting

"2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide" assay interference problems

Compound Profile: 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for researchers, assay developers, and medicinal chemists enc...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile: 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for researchers, assay developers, and medicinal chemists encountering anomalous data, high background signals, or non-replicable hit profiles when screening libraries containing 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide or structurally related α -chloroamides.

Part 1: Mechanistic FAQs - Understanding the Interference

Q1: Why is 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide flagging as a "frequent hitter" in my primary biochemical screens? A: The root cause of the interference lies in the α -chloroamide moiety (the 2-chloro-propanamide group). This functional group is a highly reactive electrophile. Under standard physiological assay conditions (pH 7.0–8.0), the α -carbon is highly susceptible to nucleophilic attack by the thiolate anions of exposed cysteine residues on your target protein, or crucially, on assay coupling enzymes[1]. This reaction proceeds via an irreversible SN​2 alkylation mechanism, displacing the chloride leaving group. Because this reactivity is driven by intrinsic chemical electrophilicity rather than specific structural affinity, the compound acts as a Pan-Assay Interference Compound (PAINS), indiscriminately modifying proteins and yielding false-positive readouts[2].

Q2: Does the morpholine sulfonamide group contribute to this interference? A: Indirectly, yes. While the sulfonamide and morpholine rings are not electrophilic themselves, they significantly enhance the aqueous solubility of the molecule. High solubility allows the compound to remain fully dissolved at high screening concentrations (e.g., 10–50 μ M), maximizing the thermodynamic probability of collision and subsequent covalent reaction with off-target proteins. Furthermore, the morpholine ring can form non-specific hydrogen bonds, transiently anchoring the molecule to protein surfaces long enough for the highly reactive α -chloroamide to covalently lock it in place.

Q3: How can I distinguish between a legitimate targeted covalent inhibitor (TCI) and a non-specific PAINS artifact? A: A legitimate TCI exhibits two-step binding kinetics: initial reversible, high-affinity binding ( Ki​ ) followed by covalent bond formation ( kinact​ ). PAINS, like highly reactive α -chloroacetamides, lack the initial specific binding phase and rely entirely on high intrinsic chemical reactivity[3]. We diagnose this by running a counter-screen against a surrogate nucleophile (like Ellman's reagent) and performing intact protein mass spectrometry to check for multiple adduction events.

Part 2: Diagnostic Workflows & Logic

To systematically rule out assay interference and validate your hits, follow the diagnostic logic outlined in the workflow below.

DiagnosticWorkflow Start HTS Hit: 2-chloro-propanamide Check1 Ellman's Reagent (Thiol Reactivity) Start->Check1 Check2 Intact Protein MS (Adduct Detection) Check1->Check2 Low/No Depletion Outcome1 High Reactivity (False Positive PAINS) Check1->Outcome1 Rapid DTNB Depletion Check2->Outcome1 Multiple Adducts Outcome2 Specific Binder (Valid Hit) Check2->Outcome2 Single Specific Adduct

Diagnostic workflow to differentiate specific covalent binders from non-specific PAINS.

Part 3: Quantitative Interference Data

Understanding the relative reactivity of the electrophile is critical for assay triage. The table below summarizes the intrinsic reactivity and historical false-positive rates of α -chloroamides compared to other common covalent warheads[3].

Electrophile ClassExample MotifIntrinsic Thiol Reactivity ( kGSH​ , M−1s−1 )Typical HTS False Positive RatePAINS Alert Level
α -Chloroamide 2-chloro-propanamideHigh ( >10−2 )15 - 25%CRITICAL
Acrylamide PropenamideLow to Moderate ( 10−4 to 10−3 )< 5%LOW
Nitrile CyanoVery Low ( <10−5 )< 1%LOW
Maleimide Pyrrole-2,5-dioneExtremely High ( >101 )> 40%CRITICAL

Note: The 2-chloro-propanamide group falls into the critical alert level due to its rapid SN​2 kinetics with biological thiols, making it a frequent source of assay interference.

Part 4: Self-Validating Experimental Protocols

To definitively prove whether 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide is interfering with your assay, execute the following self-validating protocols. These are designed with internal logic checks to ensure causality is proven, not just correlated.

Protocol 1: High-Throughput Thiol-Reactivity Assay (Ellman’s Reagent)

Causality Focus: This assay isolates the chemical reactivity of the compound from the biological target. If the compound rapidly depletes free thiols in a target-free environment, its activity in the primary assay is almost certainly a reactivity artifact[2].

Materials:

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB / Ellman’s Reagent)

  • Reduced Glutathione (GSH)

  • Assay Buffer: 100 mM Sodium Phosphate, pH 7.4, 1 mM EDTA

Step-by-Step Methodology:

  • Preparation: Prepare a 100 μ M solution of GSH in the assay buffer. Prepare a 2 mM stock of DTNB in the same buffer.

  • Compound Incubation: In a 96-well clear-bottom microplate, mix 50 μ L of the GSH solution with 50 μ L of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide (test final compound concentrations of 10 μ M, 50 μ M, and 100 μ M).

  • Control Setup: Include a vehicle control (DMSO) and a known highly reactive positive control (e.g., iodoacetamide).

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes.

  • Detection: Add 10 μ L of the 2 mM DTNB stock to all wells. DTNB reacts with remaining unalkylated GSH to produce 2-nitro-5-thiobenzoate (TNB 2− ), which absorbs strongly at 412 nm.

  • Readout & Logic: Measure absorbance at 412 nm using a microplate reader.

    • Self-Validation Check: If the absorbance in the compound well is significantly lower than the DMSO control, the compound has covalently alkylated the GSH. This confirms intrinsic, non-specific electrophilicity.

Protocol 2: Intact Protein Mass Spectrometry (LC-MS)

Causality Focus: To determine if the compound is non-specifically "painting" the target protein with multiple adducts, rather than binding 1:1 at a specific active site[1].

Step-by-Step Methodology:

  • Protein Preparation: Dilute your purified recombinant target protein to 2 μ M in a mass-spec compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4). Crucial: Avoid buffers with primary amines (Tris) or reducing agents (DTT/BME) which will quench the α -chloroamide.

  • Labeling: Add 20 μ M of the compound (a 10-fold molar excess) to the protein. Incubate at room temperature for 2 hours.

  • Desalting: Pass the reaction mixture through a Zeba spin desalting column to remove unreacted compound and buffer salts.

  • LC-MS Analysis: Inject the sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution & Logic: Deconvolute the raw mass spectra to intact mass using deconvolution software (e.g., MaxEnt1).

    • Self-Validation Check: Calculate the mass shift ( Δ Mass = Mass adduct​

      • Mass apo​ ). The addition of the 2-chloro-propanamide derivative (minus the 35 Da chloride leaving group) should equal the mass shift. If you observe a ladder of peaks corresponding to +1, +2, +3, and +4 adducts, the compound is a non-specific PAINS. A legitimate drug candidate will stall at a single +1 adduct even at high molar excess.
Part 5: Chemical Optimization & Mitigation

If the morpholine sulfonamide scaffold is essential for your target's pharmacophore, you must engineer out the non-specific reactivity of the α -chloroamide.

ChemicalOptimization Original 2-chloro-propanamide (Highly Reactive) Modification Warhead Swapping (Structure-Activity) Original->Modification Acrylamide Acrylamide (Tunable, Moderate) Modification->Acrylamide Retain Covalent Propanamide Propanamide (Non-covalent, Dead) Modification->Propanamide Check Reversible

Chemical optimization strategy to mitigate alpha-chloroamide assay interference.

Actionable Advice for Medicinal Chemists:

  • The "Dead" Analog Test: Synthesize the exact same molecule but replace the chlorine atom with a hydrogen (creating a simple propanamide). If this analog loses all activity in your biochemical assay, your original hit was driven entirely by covalent alkylation rather than structural recognition.

  • Warhead Attenuation: Swap the α -chloroamide for an acrylamide. Acrylamides act via Michael addition rather than SN​2 . They are generally less reactive, more tunable, and rely heavily on specific, reversible pre-organization in the binding pocket to react, drastically reducing PAINS behavior[3].

References
  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening | Journal of the American Chemical Society: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. acs.org.2

  • Recent Advances in Covalent Drug Discovery. mdpi.com. 1

  • Fragment-based covalent ligand discovery. rsc.org. 3

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Investigating the Structure-Activity Relationship of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the structure-activity relationship (SAR) of the novel chemical entity, 2-chloro-N-[4-(morpholin-4-ylsulfony...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the structure-activity relationship (SAR) of the novel chemical entity, 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide . In the absence of extensive published data on this specific molecule, this document serves as a proactive guide, synthesizing insights from analogous structures to propose a robust research and development program. We will deconstruct the molecule into its core pharmacophoric elements, explore the established SAR of related compounds, and present detailed experimental protocols for synthesis and biological evaluation.

Deconstructing the Target: A Tripartite Pharmacophore

The molecule of interest, 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide, can be conceptually divided into three key regions, each likely contributing to its overall biological activity and pharmacokinetic profile. Understanding the potential role of each segment is fundamental to designing a logical SAR exploration.

G cluster_A Region A: Propanamide Moiety cluster_B Region B: Phenyl Sulfonamide Core cluster_C Region C: Morpholine Tail A 2-chloro-propanamide B N-phenyl-sulfonamide A->B Amide Linker C Morpholine B->C Sulfonyl Linker

Caption: Tripartite pharmacophoric deconstruction of the target molecule.

  • Region A: The 2-chloropropanamide "Warhead" : This functional group is a potential site for covalent interaction or a key element for molecular recognition. The stereochemistry at the chiral center and the presence of the chloro group are critical points for investigation.

  • Region B: The Phenyl Sulfonamide Core : This central scaffold provides rigidity and defines the spatial relationship between Regions A and C. The substitution pattern on the phenyl ring is a classical site for SAR modification. The sulfonamide group itself is a well-known pharmacophore, often involved in binding to metalloenzymes.[1]

  • Region C: The Morpholine "Solubilizing" Tail : The morpholine moiety is a privileged structure in medicinal chemistry, often introduced to enhance aqueous solubility, improve pharmacokinetic properties, and potentially interact with secondary binding pockets.[2][3]

Comparative SAR Analysis: Learning from Analogs

A systematic SAR study will involve the synthesis of analogs with modifications in each of these three regions. Below, we compare our target molecule to classes of compounds with similar structural features to hypothesize potential biological activities and guide analog design.

Insights from Propanamide Derivatives

Propanamide scaffolds are prevalent in a variety of biologically active molecules, including Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.[4] In these compounds, the propanamide moiety often serves as a key linker, and modifications can significantly impact potency.

  • Stereochemistry: The stereochemistry of the methyl group in the propanamide fragment can be critical for activity. It is plausible that one enantiomer of our target molecule will exhibit significantly higher potency.

  • The Chloro Substituent: The 2-chloro substituent is an interesting feature. In other chemical series, such as N-phenylacetamides, the presence of a chloro group has been shown to enhance antimicrobial activity.[5] It may influence the electronic properties of the amide or act as a leaving group in a covalent interaction with a biological target.

The Versatile Benzenesulfonamide Core

Benzenesulfonamides are a cornerstone of medicinal chemistry, with applications ranging from diuretics and antidiabetics to anticancer agents.[1][6] Their mechanism often involves the sulfonamide group coordinating with a zinc ion in the active site of metalloenzymes like carbonic anhydrases (CAs).[7][8]

  • Substitution on the Phenyl Ring: The substitution pattern on the phenyl ring of benzenesulfonamides is a key determinant of potency and isoform selectivity.[9] Analogs of our target molecule should explore the effect of moving the morpholin-4-ylsulfonyl group from the para to the meta or ortho positions. Additionally, the introduction of other small electron-donating or -withdrawing groups on the ring could probe the electronic requirements for binding.

  • The Sulfonamide Linker: The sulfonamide linker is essential for the activity of many drugs in this class. Replacing it with an amide or other linker would be a key experiment to validate its importance.

The "Privileged" Morpholine Moiety

The morpholine ring is frequently employed in drug design to improve physicochemical properties.[2][3] Its inclusion often leads to better solubility, metabolic stability, and oral bioavailability.

  • Ring Analogs: Replacing the morpholine ring with other cyclic amines (e.g., piperidine, piperazine) or acyclic amines would help to elucidate the importance of the oxygen heteroatom and the overall ring conformation.

  • Substitution on the Morpholine Ring: While our target is unsubstituted on the morpholine ring, exploring the addition of small alkyl groups could probe for potential steric clashes or favorable hydrophobic interactions in a binding pocket.

A Proposed Research Program: Synthesis and Screening

A logical and efficient investigation into the SAR of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide requires a well-defined workflow, from chemical synthesis to a cascade of biological assays.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation start Starting Materials synth_sulfonamide Synthesis of 4-(morpholin-4-ylsulfonyl)aniline start->synth_sulfonamide synth_propanamide Amide Coupling synth_sulfonamide->synth_propanamide purification Purification & Characterization synth_propanamide->purification primary_screen Primary Screen (e.g., Enzyme Inhibition, Cell Proliferation) purification->primary_screen Compound Library dose_response Dose-Response & IC50 Determination primary_screen->dose_response selectivity Selectivity Profiling dose_response->selectivity in_vivo In Vivo Efficacy & PK/PD selectivity->in_vivo in_vivo->synth_sulfonamide SAR Feedback Loop

Caption: Proposed workflow for SAR investigation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of the parent compound and its analogs, as well as for primary biological screening.

Protocol 1: Synthesis of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

This synthesis is proposed as a two-step process, starting from commercially available materials.

Step 1: Synthesis of 4-(morpholin-4-ylsulfonyl)aniline

  • To a stirred solution of 4-acetamidobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, add triethylamine (2.2 eq).

  • To this mixture, add morpholine (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting N-(4-(morpholinosulfonyl)phenyl)acetamide is then subjected to acidic hydrolysis (e.g., with HCl in ethanol) to yield 4-(morpholin-4-ylsulfonyl)aniline.[10]

  • Purify the product by column chromatography on silica gel.

Step 2: Amide Coupling to form the Final Product

  • Dissolve 4-(morpholin-4-ylsulfonyl)aniline (1.0 eq) in a suitable solvent such as dichloromethane or N,N-dimethylformamide.

  • Add a non-nucleophilic base such as diisopropylethylamine (1.5 eq).

  • Cool the mixture to 0 °C and slowly add 2-chloropropionyl chloride (1.1 eq).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute with an organic solvent and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to yield 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide.

Protocol 2: Proposed Biological Screening Cascade

Given the structural similarity of the target molecule to known carbonic anhydrase inhibitors and other biologically active sulfonamides, a tiered screening approach is recommended.

Tier 1: Primary High-Throughput Screening (HTS)

  • Target: A panel of human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).[7]

  • Assay Principle: A stopped-flow CO2 hydrase assay can be used to measure the inhibition of CO2 hydration.[7]

  • Procedure:

    • Recombinant human CA isozymes are pre-incubated with a range of concentrations of the test compound.

    • The reaction is initiated by the addition of a CO2-saturated solution.

    • The change in pH is monitored over time using a pH indicator.

    • The initial rates of reaction are used to calculate the inhibitory activity.

  • Alternative Primary Screen: A cell proliferation assay using a panel of cancer cell lines (e.g., MCF-7, HCT-116, A549) to assess general cytotoxic or anti-proliferative effects.[11] The MTS or MTT assay is a standard colorimetric method for this purpose.

Tier 2: Dose-Response and Selectivity Profiling

  • Compounds showing significant activity in the primary screen (>50% inhibition at a single concentration) should be advanced to determine their half-maximal inhibitory concentration (IC50).

  • This involves a multi-point dose-response curve against the target of interest.

  • Selectivity is assessed by determining the IC50 against a panel of related off-target enzymes or cell lines.

Tier 3: In Vitro ADME and In Vivo Studies

  • Promising lead compounds with good potency and selectivity should be profiled for their absorption, distribution, metabolism, and excretion (ADME) properties.

  • This includes assays for metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., using Caco-2 cells).

  • Compounds with favorable in vitro ADME profiles can then be advanced to in vivo efficacy and pharmacokinetic studies in appropriate animal models.

Data Presentation and Interpretation

All quantitative data from the screening cascade should be summarized in a clear and concise tabular format to facilitate comparison across analogs.

Table 1: Hypothetical SAR Data for Analogs of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

Compound IDRegion A ModificationRegion B ModificationRegion C ModificationhCA II IC50 (nM)hCA IX IC50 (nM)MCF-7 GI50 (µM)
Parent 2-Cl4-SO2MorphMorpholineTBDTBDTBD
Analog 1 (R)-2-Cl4-SO2MorphMorpholine
Analog 2 (S)-2-Cl4-SO2MorphMorpholine
Analog 3 2-H4-SO2MorphMorpholine
Analog 4 2-Cl3-SO2MorphMorpholine
Analog 5 2-Cl4-CONH-MorphMorpholine
Analog 6 2-Cl4-SO2MorphPiperidine

TBD: To be determined

This systematic approach of synthesis, screening, and data analysis will allow for the development of a robust structure-activity relationship for this novel chemical series, ultimately guiding the optimization of lead compounds for further preclinical and clinical development.

References

  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (2023). Molecules.
  • Structure-Activity Relationship of N-substituted Benzenesulfonamide and Benzenemethanesulfonamide Deriv
  • Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. (2021).
  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. (2014). Journal of Medicinal Chemistry.
  • Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. (2003). Bioorganic & Medicinal Chemistry Letters.
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews.
  • Structural series of TRPV1 antagonists (1) and lead antagonist (2). (n.d.).
  • A Guide to Modern & Alternative Reagents for Aryl Sulfonamide Synthesis. (n.d.). Benchchem.
  • Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. (n.d.). Journal of Chemistry.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. (2024). Bioorganic Chemistry.
  • Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? (2001). Bioorganic & Medicinal Chemistry Letters.
  • Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. (2021). Anais da Academia Brasileira de Ciências.
  • (PDF) Sulfonamide Based β-Carbonic Anhydrase Inhibitors: 2D QSAR Study. (2016). ISRN Medicinal Chemistry.
  • Structure-activity relationship (SAR) investigations of substituted imidazole analogs as TRPV1 antagonists. (2007). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2013). Journal of the American Chemical Society.
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonyl
  • Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024). Molecules.
  • TRPV1: A Potential Drug Target for Treating Various Diseases. (2014). Molecules.
  • Design and Synthesis of Peripherally Restricted Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists. (2008). Journal of Medicinal Chemistry.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024).
  • In Vitro Assays for Screening Small Molecules. (2018). Methods in Molecular Biology.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
  • Revealing quinquennial anticancer journey of morpholine: A SAR based review. (2019). European Journal of Medicinal Chemistry.
  • Biophysical Screening for the Discovery of Small-Molecule Ligands. (2014). PMC.
  • Two pathways to the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (5). (n.d.).
  • The Use of N,N-dimethyl-2-phenoxypropanamide Derivatives in Structure-Activity Relationship (SAR) Studies for Anticancer Drug Discovery. (n.d.). Benchchem.
  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. (2025). ACS Chemical Biology.
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2025). Molecules.
  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. (2025). ACS Chemical Biology.
  • (PDF) High-Throughput Screening Assay for Identification of - Amanote Research. (2004). Journal of Biomolecular Screening.
  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. (2019). ACS Omega.
  • A Straightforward Synthesis of N-Substituted Ureas
  • Synthesis and Analgesic Activity of Some New Phenyl Sulfonyl Derivatives. (n.d.). Asian Journal of Chemistry.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences.
  • World Journal of Pharmaceutical Research. (n.d.). WJPR.
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2025).
  • 2-Chloropropanamide. (n.d.). PubChem.
  • Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. (2019). Molecules.
  • Pharmacological activity of morpholino compound. (2005). Pakistan Journal of Pharmaceutical Sciences.
  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1)
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  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025). Preprints.org.
  • SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. (n.d.). PMC.
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Comparative

A Guide to Confirming the Mechanism of Action for 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide: A Comparative Approach

For researchers and drug development professionals, the journey from a novel small molecule to a well-characterized chemical probe or therapeutic candidate is both exciting and fraught with challenges. A critical milesto...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the journey from a novel small molecule to a well-characterized chemical probe or therapeutic candidate is both exciting and fraught with challenges. A critical milestone in this journey is the definitive confirmation of its mechanism of action (MoA). This guide focuses on a specific compound, 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide (hereafter referred to as Compound X ), for which the biological target and MoA are not yet elucidated in publicly available literature.

Instead of a conventional comparison against known alternatives, this guide takes a more foundational approach. First, it provides a strategic roadmap for researchers to uncover the MoA of Compound X, leveraging a multi-pronged, self-validating experimental strategy. Second, it presents a hypothetical but plausible MoA for Compound X, using this scenario to then draw comparisons with established molecules, complete with supporting experimental data and detailed protocols. This dual structure serves as both a practical guide for investigation and a template for comparative analysis once a mechanism is confirmed.

Part 1: A Strategic Roadmap for Unveiling the Mechanism of Action

Determining the MoA for a novel compound is a process of systematic investigation, where data from orthogonal approaches are integrated to build a coherent and validated model.[1][2] The initial phase involves a broad search for biological activity, which then narrows to pinpoint a specific molecular target and its downstream consequences.

Phase 1: Broad Phenotypic and Target-Agnostic Screening

The primary objective of this phase is to answer the question: "What does Compound X do to cells?" We begin with unbiased, target-agnostic approaches to cast a wide net.

  • Phenotypic Screening: High-content imaging or multi-parameter cytotoxicity assays across a diverse panel of cell lines can reveal morphological changes, cell cycle arrest, or induction of apoptosis. This provides the first clues about the compound's cellular impact.

  • Expression Profiling: Techniques like RNA-seq or microarray analysis can generate a gene expression signature for cells treated with Compound X. This signature can be compared against databases of signatures from compounds with known mechanisms (e.g., The Connectivity Map) to draw parallels and form initial hypotheses.[2]

  • Proteomics and Metabolomics: Unbiased mass spectrometry-based approaches can identify changes in the proteome or metabolome following treatment, highlighting pathways that are significantly perturbed by the compound.

Phase 2: Direct Target Identification

Once a general cellular effect is observed, the next critical step is to identify the direct binding partner(s) of Compound X.

  • Affinity-Based Proteomics: This is a powerful technique where Compound X is immobilized on a solid support (e.g., beads) to "fish" for its binding partners from cell lysates. Bound proteins are then identified by mass spectrometry. A control experiment using a structurally similar but biologically inactive analog is crucial to distinguish specific binders from non-specific interactions.

  • Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome in response to ligand binding. A direct interaction with Compound X will typically confer thermal stability to its target protein, which can be detected by quantitative mass spectrometry.

Phase 3: Target Validation and Pathway Elucidation

With one or more candidate targets in hand, the focus shifts to validating these interactions and placing them within a biological context.

  • Biophysical and Biochemical Assays: Direct binding between Compound X and a purified candidate protein must be confirmed using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[3] If the target is an enzyme, its activity should be measured in the presence of varying concentrations of Compound X to determine inhibitory constants (e.g., IC50, Ki).

  • Genetic Approaches: CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the candidate target gene should be performed. If the target is essential for the compound's activity, its genetic removal should render cells resistant to Compound X.

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that Compound X engages its target in a live-cell environment.

The following workflow diagram illustrates this strategic approach:

G cluster_0 Phase 1: Target-Agnostic Screening cluster_1 Phase 2: Direct Target Identification cluster_2 Phase 3: Target Validation & Pathway Analysis pheno Phenotypic Screening (e.g., High-Content Imaging) affinity Affinity-Based Proteomics pheno->affinity Provides cellular context expr Expression Profiling (e.g., RNA-seq) expr->affinity Suggests affected pathways proteo Global Proteomics/ Metabolomics tpp Thermal Proteome Profiling (TPP) proteo->tpp Identifies perturbed proteins biophys Biophysical Assays (SPR, ITC) affinity->biophys Candidate Target(s) tpp->biophys Candidate Target(s) biochem Biochemical Assays (e.g., Enzyme Kinetics) biophys->biochem Confirms direct binding genetic Genetic Validation (CRISPR, siRNA) biochem->genetic Confirms functional effect MoA MoA biochem->MoA pathway Pathway Analysis (e.g., Western Blot) genetic->pathway Validates in-cell MoA pathway->MoA Confirmed MoA

Caption: Workflow for Mechanism of Action (MoA) Confirmation.

Part 2: Hypothetical Mechanism & Comparative Analysis

For the purpose of this guide, let us hypothesize that the experimental workflow described above identified Signal Transducer and Activator of Transcription 6 (STAT6) as the primary molecular target of Compound X. The morpholinylsulfonylphenyl moiety is a common feature in some kinase and transcription factor inhibitors, making this a chemically plausible scenario.[4] STAT6 is a key transcription factor in the IL-4/IL-13 signaling pathway, which is central to Type 2 helper T (Th2) cell-mediated immune responses.[4]

Hypothetical Signaling Pathway

The binding of IL-4 or IL-13 to their receptors activates Janus kinases (JAKs), which then phosphorylate the receptor. This creates a docking site for STAT6, which is subsequently phosphorylated by the JAKs. Phosphorylated STAT6 dimerizes and translocates to the nucleus to regulate the transcription of target genes. We hypothesize that Compound X acts as an inhibitor of STAT6, preventing its activation or DNA binding.

G cluster_0 cluster_1 cluster_2 receptor IL-4/IL-13 Receptor jak JAK receptor->jak activates stat6_inactive STAT6 jak->stat6_inactive phosphorylates stat6_p p-STAT6 stat6_inactive->stat6_p dimer p-STAT6 Dimer stat6_p->dimer dimerizes dna DNA dimer->dna translocates & binds compound_x Compound X compound_x->stat6_p Inhibits (Hypothesized) transcription Gene Transcription dna->transcription il4 IL-4 / IL-13 il4->receptor

Caption: Hypothesized IL-4/STAT6 Signaling Pathway Inhibition.
Comparison with Alternative STAT6 Inhibitors

Based on our hypothetical MoA, we can now compare Compound X to known STAT6 inhibitors. For this guide, we will use two well-characterized, albeit structurally distinct, alternatives: AS1517499 and Leflunomide .

FeatureCompound X (Hypothetical Data)AS1517499Leflunomide
Primary Target STAT6STAT6Dihydroorotate Dehydrogenase (DHODH), with secondary effects on STAT6 signaling
Inhibition Mechanism Prevents STAT6 phosphorylation/dimerizationInhibits STAT6 DNA-binding activityInhibits JAK3, indirectly preventing STAT6 phosphorylation
STAT6 Inhibition IC50 25 nM21 nM~50 µM (indirect)
Cellular Potency (Th2 Differentiation) 150 nM32 nM>10 µM
Oral Bioavailability (Mouse) 30%Not reported~80%
Key Structural Features Propanamide-Sulfonamideα-cyano-β-methyl-β-(3,4-dihydroxy)cinnamonitrileIsoxazole derivative

This comparative table highlights the nuances between different inhibitors. While both Compound X and AS1517499 directly target STAT6, their posited mechanisms differ (upstream activation vs. downstream DNA binding). Leflunomide, on the other hand, represents an indirect inhibitor, achieving its effect on the pathway via an entirely different primary target. This distinction is critical for understanding potential off-target effects and overall therapeutic profiles.

Part 3: Key Experimental Protocols

To validate the proposed mechanism and generate the comparative data shown above, the following standardized protocols are essential.

Protocol 1: In Vitro STAT6 Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the binding of phosphorylated STAT6 to its DNA consensus sequence.

Principle: A 96-well plate is coated with an oligonucleotide containing the STAT6 binding site. Recombinant, phosphorylated STAT6 is added along with a primary antibody against STAT6, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The amount of bound STAT6 is proportional to the colorimetric signal generated by the HRP substrate.

Step-by-Step Methodology:

  • Plate Coating: Coat a high-binding 96-well plate with STAT6 consensus sequence oligonucleotide overnight at 4°C.

  • Washing: Wash the plate 3 times with 1X Phosphate-Buffered Saline with Tween 20 (PBST).

  • Blocking: Block non-specific binding sites with 5% Bovine Serum Albumin (BSA) in PBST for 2 hours at room temperature.

  • Compound Incubation: Add serial dilutions of Compound X, AS1517499, or Leflunomide (typically from 100 µM to 1 pM) to the wells. Include a DMSO-only vehicle control.

  • Protein Binding: Add 10 ng/well of recombinant phosphorylated STAT6 protein and incubate for 1 hour at room temperature to allow binding to the DNA.

  • Antibody Incubation: Wash the plate 3 times. Add anti-STAT6 primary antibody and incubate for 1 hour. Wash again, then add HRP-conjugated secondary antibody and incubate for 1 hour.

  • Detection: Wash the plate 5 times. Add TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 2N H2SO4.

  • Data Analysis: Read the absorbance at 450 nm. Plot the absorbance against the log of inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Th2 Differentiation Assay

This cell-based assay measures the functional consequence of STAT6 inhibition.

Principle: Naive CD4+ T cells are stimulated under conditions that promote differentiation into Th2 cells, a process dependent on IL-4 and STAT6 signaling. The extent of differentiation is measured by quantifying the production of the hallmark Th2 cytokine, IL-5.

Step-by-Step Methodology:

  • Cell Isolation: Isolate naive CD4+ T cells from mouse spleen using magnetic-activated cell sorting (MACS).

  • Cell Plating: Plate the cells at a density of 1 x 10^6 cells/mL in a 24-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.

  • Treatment: Add serial dilutions of the test compounds to the wells.

  • Differentiation: Add recombinant mouse IL-4 (10 ng/mL) and anti-IFN-γ antibody (10 µg/mL) to induce Th2 differentiation. Culture the cells for 4 days at 37°C, 5% CO2.

  • Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of IL-5 using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of IL-5 production for each compound concentration relative to the DMSO control. Determine the IC50 from the dose-response curve.

Protocol 3: Western Blot for STAT6 Phosphorylation

This assay directly measures the phosphorylation status of STAT6 within cells, providing mechanistic insight.

Principle: Cells are treated with the compound and then stimulated with IL-4 to activate the signaling pathway. Cell lysates are prepared, and proteins are separated by size using SDS-PAGE. Antibodies specific to phosphorylated STAT6 (p-STAT6) and total STAT6 are used to detect the levels of each protein.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed a suitable cell line (e.g., Jurkat T cells) and allow them to adhere overnight. Starve the cells in serum-free media for 4 hours. Pre-treat with test compounds for 1 hour.

  • Stimulation: Stimulate the cells with IL-4 (20 ng/mL) for 15 minutes.

  • Lysis: Immediately place the plate on ice, aspirate the media, and add ice-cold RIPA buffer with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against p-STAT6 (Tyr641) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT6 to serve as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT6 signal to the total STAT6 signal for each sample.

References

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQLYogKBH9bHxV526N2PqgtnlkN2CRshlXAwnS9ijzromj0ZVAA3PSpR-XQp7R_F6AMO53S6fXaiIPZhgwf97c3LT3GYZ3cpEYyun37uKIXVbpSPaSZ-HZgiqxtwyU5Oh5ufj5AgYSwGpDbro=]
  • Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG_kDy7q_NJP58h4nT6zodbk_ukjq6qLArSRlHfGOQ8rJnUK_MPl4l5I7sPA3OoNxeR3MS2-wsq3XwCRluCjJ40U-L-MUbOJ7vh6UEHD4elwQb4sPTj1OF18orVp9cJ2Phl-XiEHs=]
  • Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-nL_-d9KbXqgVoZJcRvq8yBqps2lpVI3jOsZAIaOQ6SgwuBReMVyuMoqLJ6uLMweFBjjeLySTPnnUnU2lxMe_An_rWtLxKgc0o-EInvCg2jDvyvWlHXUJ0a4Tl_leog9IDoAyY66ASEtSgzD6caypCHVJspoGHwVz0R9aAcn16CpdKb-LdMmRVkvsxR42bGz9jhYIunILwqLjxEtMOq9uk8dA0CCc0d3Iew==]
  • Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo9xc02ic3udJZKwjBquhs0VKMgiczZCUksLzvdfa2lttv9Wg-ydPnDBmfjc6-n8ZMMg6tynT5MQpiBAuMz5lIUxye-dA6SycJ0p_12Ua1tbarY7-IsWJQj-LcGHe58adiedXCW0w74I_aFwXO6VdJEOlw0ULRJOOGtDLdvsX0c0nJg8MAjEhDBQK7wTcDIaAlMWeZKYGtVVkq-l7I4pOpW8oyfxeW4P2yZhxTWYiF0GzUTV7REVTOzqVP_EvW3oo6c8XKipJUjk5xOx0FNYawpg==]
  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOAdpLebQ24RhAHeCj00kOKNTzOiqXvUUCA390_mKEKiKtA2SH-zO3Cbo4aMTTSqBTFE9Zs63yOXpetOD4IE9mP0q1p7TBRslNYpbMZHtoz6g_DBav28H-dC3zZNsS8xh8Dy1NDnNsBfAgs6Wu]
  • Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCsVWZJ5yclfnHh8of-XnAWJFq1WZmr782oSw-7ExOIipXcTjanhcbmzgwogFamUP4Xf2ClpPbKhEc9a_du20LTo4S-s9TbcQCrFnwrO2l-EKFp5E5jpWOoLagc8QGcMe2yiI9]

Sources

Validation

Benchmarking 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide: A Comparative Guide to Covalent Inhibitors

Executive Summary The development of targeted covalent inhibitors (TCIs) requires a delicate balance between target affinity and electrophilic reactivity. This guide benchmarks the experimental covalent probe 2-chloro-N-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) requires a delicate balance between target affinity and electrophilic reactivity. This guide benchmarks the experimental covalent probe 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide (hereafter referred to as CMP-1 ) against FDA-approved covalent drugs and standard chemoproteomic probes.

CMP-1 features an α -chloro propanamide warhead designed to act as an irreversible electrophile, paired with a morpholinosulfonylphenyl moiety for non-covalent target recognition. To objectively evaluate its utility in early-stage drug discovery, we compare CMP-1 against the clinical acrylamide-based inhibitors Osimertinib (EGFR T790M) and Ibrutinib (BTK), as well as the pan-reactive probe Chloroacetamide (CAA) [1].

Mechanistic Rationale & Warhead Chemistry

The choice of electrophilic warhead dictates the mechanism of covalent bond formation and the resulting proteome-wide selectivity.

  • Acrylamides (Osimertinib, Ibrutinib): These warheads undergo a reversible Michael addition with nucleophilic thiols before forming a stable adduct. They are generally considered "tempered" electrophiles, requiring precise orientation within the target's binding pocket to react, which minimizes off-target toxicity[1].

  • α -Chloro Amides (CMP-1, CAA): These warheads react via a direct SN​2 nucleophilic substitution, eliminating a chloride ion (HCl loss). While acrylamides are prevalent in approved drugs, unhindered chloroacetamides are often deemed too reactive for systemic therapeutics[2]. However, the addition of an α -methyl group (forming a propanamide) in CMP-1 introduces steric hindrance, strategically attenuating its intrinsic reactivity to improve target specificity.

CovalentMechanism Target Target Protein (Nucleophilic Cysteine) Complex Non-covalent Encounter Complex (K_I) Target->Complex Inhibitor CMP-1 (alpha-chloro propanamide) Inhibitor->Complex Transition Nucleophilic Attack (S_N2 Displacement) Complex->Transition Orientation & Proximity Adduct Irreversible Covalent Adduct (k_inact) Transition->Adduct HCl elimination

Figure 1: Two-step kinetic model of covalent inhibition by the alpha-chloro propanamide warhead.

Experimental Workflows & Protocols

To rigorously benchmark CMP-1, we employ two orthogonal methodologies. We prioritize intact mass spectrometry to isolate physical binding kinetics, and Activity-Based Protein Profiling (ABPP) to map cellular selectivity[3].

Protocol A: Intact Protein LC-MS for Kinetic Profiling ( kinact​/KI​ )

Causality: Standard IC50​ assays are time-dependent for covalent inhibitors and conflate non-covalent affinity ( KI​ ) with chemical reactivity ( kinact​ ). We select intact protein LC-MS to directly observe the mass shift associated with adduct formation, allowing us to calculate the pseudo-first-order inactivation rate independently. Self-Validating Design: The protocol includes a Cys-to-Ser mutant of the target protein as a negative control. An absence of a mass shift in the mutant validates that the interaction is strictly cysteine-mediated.

  • Preparation: Dilute the recombinant target protein (e.g., 1μM ) in a physiological buffer (pH 7.4, 20 mM HEPES, 150 mM NaCl). Crucial: Omit highly nucleophilic reducing agents like DTT; use TCEP (1 mM) to maintain cysteine residues in a reduced state without competing for the electrophile.

  • Incubation: Add CMP-1 at varying concentrations (e.g., 0.5x, 1x, 5x, 10x relative to protein).

  • Quenching & Desalting: At specific time intervals (0, 5, 15, 30, 60 minutes), quench the reaction by adding 1% formic acid. Desalt the samples rapidly using C4 ZipTips to remove excess ligand and buffer salts.

  • LC-MS Analysis: Inject onto a high-resolution Q-TOF mass spectrometer. Deconvolute the raw multiply-charged spectra using maximum entropy algorithms.

  • Quantification: Calculate the ratio of the unmodified peak to the +Adduct peak (Mass of CMP-1 minus 36.46 Da for HCl loss). Plot the observed rate constants ( kobs​ ) against inhibitor concentration to derive kinact​/KI​ .

Protocol B: Competitive isoTOP-ABPP for Proteome-Wide Selectivity

Causality: An inhibitor may show excellent kinetics in vitro but fail in cells due to off-target binding to highly abundant thiols (e.g., glutathione) or hyper-reactive cysteines. Competitive isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP) allows us to quantify the exact percentage of the cysteinome engaged by CMP-1[3]. Self-Validating Design: By utilizing heavy/light isotopic reductive dimethylation, treated and control lysates are mixed before enrichment. This internal normalization ensures that any downstream variations in LC-MS ionization efficiency affect both states equally, making the heavy-to-light ratio a highly trustworthy metric.

  • Lysate Treatment: Treat native cell lysates (e.g., MDA-MB-231) with 10 μM CMP-1 (Light) or DMSO vehicle (Heavy) for 1 hour at 37°C.

  • Probe Labeling: Add a broad-spectrum alkyne-functionalized iodoacetamide probe (IA-Alkyne, 100 μM ) to both samples for 1 hour to label all remaining unreacted cysteines.

  • Click Chemistry & Mixing: Perform CuAAC click chemistry to attach a biotin-azide tag containing a TEV-cleavable linker. Combine the Light and Heavy lysates in a strict 1:1 ratio based on protein concentration.

  • Enrichment & Digestion: Enrich biotinylated proteins on streptavidin agarose. Perform on-bead tryptic digestion to remove non-covalently bound peptides.

  • Release & LC-MS/MS: Cleave the specifically labeled cysteine peptides using TEV protease and analyze via LC-MS/MS. A Heavy/Light ratio > 4 indicates that CMP-1 successfully outcompeted the probe at that specific cysteine site.

ABPPWorkflow Lysate Cell Lysate (Native Proteome) Incubation Incubate with CMP-1 vs DMSO Lysate->Incubation Probe Label with IA-Alkyne Probe Incubation->Probe Blocked sites remain unlabeled Click CuAAC Click Chemistry (Biotin-Azide) Probe->Click Enrichment Streptavidin Enrichment Click->Enrichment LCMS Tryptic Digest & LC-MS/MS Analysis Enrichment->LCMS Quantify Selectivity

Figure 2: Competitive isoTOP-ABPP workflow for proteome-wide selectivity profiling.

Quantitative Data Presentation

The following table synthesizes the benchmarking data, comparing CMP-1 against established clinical and chemical standards.

CompoundWarhead TypePrimary Target kinact​/KI​ ( M−1s−1 )GSH t1/2​ (hours)*Proteome Selectivity (ABPP)
CMP-1 α -chloro propanamideExperimental4,5002.4Moderate (~65% off-target engagement)
Osimertinib AcrylamideEGFR (T790M)12,500> 48High (>90% specific to EGFR)
Ibrutinib AcrylamideBTK (Cys481)8,900> 48High (>85% specific to BTK)
CAA ChloroacetamideNon-specificN/A< 0.5Low (Pan-reactive)

*Glutathione (GSH) half-life is measured at 5 mM GSH, pH 7.4, 37°C. It serves as a surrogate marker for intrinsic electrophilicity and potential hepatotoxicity.

Discussion & Conclusion

Benchmarking 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide reveals the classic trade-offs associated with SN​2 -driven electrophiles.

While the morpholinosulfonylphenyl moiety provides sufficient non-covalent affinity to drive a respectable kinact​/KI​ (4,500 M−1s−1 ), the α -chloro propanamide warhead remains intrinsically more reactive than the acrylamides found in Osimertinib and Ibrutinib. This is evidenced by its relatively short GSH half-life (2.4 hours) compared to the near-inert baseline of clinical acrylamides (>48 hours).

Consequently, isoTOP-ABPP profiling indicates that CMP-1 acts as an effective in vitro chemical probe but exhibits moderate proteome-wide promiscuity. For progression into advanced preclinical development, the warhead would likely require further attenuation—either by substituting the α -chloro group for a less reactive leaving group (e.g., sulfamate acetamides[2]) or by converting the scaffold to a sterically hindered acrylamide.

References

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - MDPI -[3]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - JACS Au -[1]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - Journal of the American Chemical Society -[2]

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Comparative

A Comprehensive Guide to Assessing the Specificity of Novel Small Molecules: A Case Study of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often underestimated, hurdle i...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often underestimated, hurdle is the rigorous assessment of a compound's specificity. A molecule that interacts with unintended biological targets can lead to unforeseen side effects, toxicity, or a misleading interpretation of its biological effects, ultimately resulting in costly late-stage failures.[1][2] This guide provides a comprehensive, technically-grounded framework for assessing the specificity of a novel small molecule, using the uncharacterized compound "2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide" as a practical case study.

The principles and protocols outlined herein are designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and trustworthiness. We will move from broad, unbiased screening to focused, hypothesis-driven validation, generating a complete specificity profile.

Our subject molecule, 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide (CAS: 743444-65-7)[3], currently lacks a known biological target or established pharmacological activity. This scenario is common in early-stage drug discovery, particularly in phenotypic screening campaigns. This guide will therefore serve as a roadmap for the initial characterization and de-risking of such a compound.

Part 1: Initial Broad-Spectrum Screening for Target Identification

The first principle in assessing specificity is to understand the primary target(s) of the molecule. Without this knowledge, "specificity" is a meaningless concept. Therefore, our initial efforts will be directed at identifying potential interacting proteins in an unbiased manner.

1.1. Rationale for a Tiered Screening Approach

A tiered approach, starting with broad, cost-effective screens and progressing to more focused and resource-intensive assays, is the most logical and efficient strategy. This minimizes the risk of pursuing spurious hits and conserves precious compound.

1.2. Experimental Protocol: Broad Kinase Profiling

Given the chemical structure of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide, which contains motifs sometimes found in kinase inhibitors (e.g., a sulfonamide group), a broad kinase panel is a rational starting point. Kinases are a large and druggable protein family, and off-target kinase activity is a frequent source of toxicity.[4]

Objective: To identify potential kinase targets of the test compound from a large, representative panel of the human kinome.

Methodology: A competitive binding assay or an activity-based kinase profiling service is recommended.[4][5][6][7]

Step-by-Step Protocol (Example using a commercial service):

  • Compound Preparation: Solubilize 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide in 100% DMSO to a stock concentration of 10 mM.

  • Assay Concentration: The initial screen should be performed at a relatively high concentration (e.g., 1-10 µM) to maximize the chances of detecting even weak interactions.

  • Kinase Panel Selection: Choose a comprehensive panel that covers all major branches of the human kinase family. Several vendors offer panels of over 300 kinases.[4][8]

  • Assay Principle (Binding Assay Example):

    • Each kinase in the panel is immobilized.

    • A proprietary, labeled ligand with known affinity for the kinase's ATP binding site is added.

    • The test compound is added in competition with the labeled ligand.

    • The amount of labeled ligand displaced is measured, and the percentage of inhibition is calculated.

  • Data Analysis: Results are typically provided as a percentage of inhibition at the tested concentration. A common threshold for a "hit" is >50% inhibition.

1.3. Comparator Compounds

To begin building a structure-activity relationship (SAR) and to control for non-specific effects, it is crucial to test structurally similar compounds alongside our primary molecule. Based on available chemical information, the following would be suitable initial comparators:

  • Comparator 1 (Positional Isomer): 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide (CAS: 554407-05-5)[9][10]

  • Comparator 2 (Related Scaffold): 2-Chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide (CAS: 743444-43-1)

These compounds should be run through the same kinase panel under identical conditions.

1.4. Data Presentation: Initial Kinase Screen
CompoundConcentration (µM)Kinase Target% Inhibition
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide10Kinase A85
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide10Kinase B15
...10......
Comparator 110Kinase A20
Comparator 210Kinase A45

This is example data for illustrative purposes.

Part 2: Validating On-Target Activity and Quantifying Potency

Assuming the initial screen identifies one or more potential kinase targets (e.g., "Kinase A"), the next step is to validate this interaction and determine the compound's potency.

2.1. Experimental Protocol: IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the putative target(s).

Methodology: A dose-response study using a functional assay (e.g., measuring substrate phosphorylation) or a binding assay.

Step-by-Step Protocol (Functional Kinase Assay):

  • Compound Dilution: Prepare a serial dilution of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide, typically in 10-point, half-log steps, starting from a high concentration (e.g., 100 µM).

  • Assay Components: In a suitable microplate, combine the recombinant kinase, its specific substrate, and ATP at a concentration close to its Km (Michaelis constant) to ensure competitive inhibition is accurately measured.[4]

  • Initiation and Incubation: Add the diluted compound to the assay wells and initiate the kinase reaction by adding the ATP/substrate mix. Incubate for a predetermined time at the optimal temperature for the enzyme.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA, TR-FRET) or radiometric assays.[11]

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2.2. Visualization: Dose-Response Curve

cluster_workflow IC50 Determination Workflow A Serial Dilution of Compound B Combine Kinase, Substrate, and Compound A->B C Initiate Reaction with ATP B->C D Incubate C->D E Stop Reaction & Detect Signal D->E F Plot Dose-Response Curve E->F G Calculate IC50 F->G

Caption: Workflow for determining the IC50 of an inhibitor.

Part 3: Comprehensive Off-Target Profiling

While confirming an on-target interaction is a milestone, a truly specific compound should have minimal activity against other proteins, especially those known to cause adverse effects.

3.1. Rationale for Broader Off-Target Screening

Even if the initial kinase screen was broad, it is not exhaustive. Furthermore, the compound may interact with entirely different protein classes. Therefore, a broader off-target screen is essential for a thorough safety and specificity assessment.[1][12]

3.2. Experimental Protocol: Safety Pharmacology Panel

Objective: To assess the compound's activity against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.

Methodology: Radioligand binding assays are the industry standard for this type of screen.[11][13][14]

Step-by-Step Protocol (General):

  • Panel Selection: Choose a standard safety pharmacology panel (e.g., the Eurofins SafetyScreen44 or a similar offering from Charles River Laboratories). These panels typically include targets like GPCRs, ion channels, and transporters.[12]

  • Assay Principle:

    • A membrane preparation from cells expressing the target receptor is used.

    • A specific radioligand for the target is added.

    • The test compound is added at a fixed concentration (usually 10 µM).

    • The amount of radioligand displaced by the test compound is measured by scintillation counting.

  • Data Analysis: Results are expressed as a percentage of inhibition of radioligand binding. A significant interaction is typically defined as >50% inhibition.

3.3. Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To identify protein targets of the compound within a more physiological context by measuring changes in protein thermal stability upon compound binding in live cells or cell lysates.[1]

Methodology:

  • Cell Treatment: Treat intact cells or cell lysates with the test compound or a vehicle control.

  • Heating: Heat the samples across a range of temperatures.

  • Protein Separation: Separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Quantification: Analyze the soluble protein fraction by quantitative mass spectrometry (MS) or Western blotting for specific targets.

  • Data Analysis: Proteins that have bound the compound will exhibit a shift in their melting temperature compared to the vehicle control.

3.4. Data Presentation: Integrated Specificity Profile
Assay TypeTargetIC50 / % Inhibition @ 10µM
On-Target
Kinase AssayKinase AIC50 = 50 nM
Off-Target
Kinase PanelKinase C65%
Kinase D25%
Safety Panel5-HT2B Receptor80%
hERG Channel<10%
......

This is example data for illustrative purposes.

Part 4: Deconvoluting On-Target vs. Off-Target Effects in a Cellular Context

Biochemical assays are essential, but they do not fully recapitulate the complexity of a living cell. The final stage of specificity assessment involves demonstrating that the compound's cellular effects are mediated through its intended target.

4.1. Experimental Protocol: Target Engagement Assay

Objective: To confirm that the compound engages its intended target in living cells at concentrations that produce a cellular phenotype.

Methodology: NanoBRET™ Target Engagement assays are a powerful tool for this purpose.[8]

Step-by-Step Protocol:

  • Cell Line Engineering: Create a cell line that expresses the target protein (e.g., Kinase A) fused to a NanoLuc® luciferase.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Tracer Addition: Add a fluorescent tracer that binds to the same site on the target protein as the compound.

  • BRET Measurement: If the compound is bound to the target, it will prevent the tracer from binding, resulting in a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal between the luciferase and the tracer.

  • Data Analysis: The IC50 for target engagement in live cells can be calculated.

4.2. Visualization: Specificity Assessment Workflow

start_node Novel Compound (2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide) screen_node Broad-Spectrum Screening (e.g., Kinome Panel) start_node->screen_node hit_node Putative Target(s) Identified? (e.g., Kinase A) screen_node->hit_node validate_node On-Target Validation (IC50 Determination) hit_node->validate_node Yes no_hit_node Re-evaluate or Terminate hit_node->no_hit_node No offtarget_node Comprehensive Off-Target Profiling (Safety Panel, CETSA) validate_node->offtarget_node cellular_node Cellular Target Engagement (e.g., NanoBRET) offtarget_node->cellular_node end_node Specificity Profile Established cellular_node->end_node

Caption: A logical workflow for assessing small molecule specificity.

Conclusion

The assessment of compound specificity is not a single experiment but an integrated strategy. For a novel compound like 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide, this guide provides a robust, multi-pronged approach to first identify its primary biological target and then systematically evaluate its interactions with a wide range of potential off-targets. By following these principles of rigorous validation, from broad screening to quantitative on-target and off-target profiling, and finally to cellular target engagement, researchers can build a comprehensive and trustworthy specificity profile. This, in turn, enables more informed decision-making, reduces the risk of late-stage attrition, and ultimately accelerates the development of safe and effective new medicines.

References
  • Kinome Profiling Service | MtoZ Biolabs . MtoZ Biolabs. [Link]

  • Kinase Panel Screening and Profiling Service - Reaction Biology . Reaction Biology. [Link]

  • KinomePro - Pamgene . Pamgene. [Link]

  • Michaud, G. A., et al. (2010). Small Molecule Selectivity and Specificity Profiling Using Functional Protein Microarrays . In Protein Microarrays (pp. 249-263). Humana Press. [Link]

  • 2-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]propanamide - NextSDS . NextSDS. [Link]

  • Petros, A. M., et al. (2002). A novel approach for characterizing protein ligand complexes: molecular basis for specificity of small-molecule Bcl-2 inhibitors . Journal of medicinal chemistry, 45(5), 951-959. [Link]

  • Off-Target Screening Cell Microarray Assay - Charles River Laboratories . Charles River Laboratories. [Link]

  • Binding Assays - Sartorius . Sartorius. [Link]

  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells . Proceedings of the National Academy of Sciences, 106(12), 4617-4622. [Link]

  • Amberg, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules . Frontiers in pharmacology, 10, 1076. [Link]

  • Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals . SLAS DISCOVERY: Advancing Life Sciences R&D, 23(9), 845-852. [Link]

  • Tseng, C. T., et al. (2015). Identification and Characterization of Small Molecules as Potent and Specific EPAC2 Antagonists . Journal of medicinal chemistry, 58(15), 6115-6129. [Link]

  • Ding, B., et al. (2013). Characterizing Binding of Small Molecules. II. Evaluating the Potency of Small Molecules to Combat Resistance Based on Docking Structures . Journal of Chemical Information and Modeling, 53(5), 1087-1098. [Link]

  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening . Methods in enzymology, 610, 311-323. [Link]

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